Lrrk2-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29ClF2N6O2 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1 |
InChI Key |
VFCYOTBJVABSBY-ZDXQCDESSA-N |
Isomeric SMILES |
CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C |
Canonical SMILES |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Origin of Product |
United States |
Foundational & Exploratory
Lrrk2-IN-4: An In-Depth Technical Guide on a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases, particularly Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 is a key focus of ongoing research and drug development efforts. This technical guide provides a comprehensive overview of Lrrk2-IN-4, a potent inhibitor of LRRK2, with a focus on its discovery, synthesis pathway, and pharmacological properties.
This compound: Core Data
This compound, with the chemical name 2-((2-(4-chlorophenyl)benzo[d]oxazol-6-yl)amino)-N-methylbenzamide, is a highly potent inhibitor of LRRK2 kinase activity.
| Property | Value | Reference |
| Chemical Name | 2-((2-(4-chlorophenyl)benzo[d]oxazol-6-yl)amino)-N-methylbenzamide | MedChemExpress |
| Molecular Formula | C21H16ClN3O2 | MedChemExpress |
| Molecular Weight | 377.83 g/mol | MedChemExpress |
| IC50 (LRRK2) | 2.6 nM | MedChemExpress[1] |
Putative Synthesis Pathway
A definitive, published synthesis pathway for this compound is not currently available. However, based on its chemical structure, a plausible multi-step synthetic route can be proposed, drawing from established methods in medicinal chemistry for the synthesis of similar benzoxazole and benzamide derivatives. The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard assays used for evaluating LRRK2 inhibitors can be described.
LRRK2 Kinase Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against LRRK2.
Objective: To measure the IC50 value of this compound against LRRK2 kinase.
Materials:
-
Recombinant human LRRK2 protein (wild-type or mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the this compound dilutions.
-
Add the LRRK2 enzyme and LRRKtide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (General Protocol)
This protocol describes a method to assess the ability of this compound to inhibit LRRK2 activity within a cellular context.
Objective: To measure the cellular potency of this compound by quantifying the phosphorylation of a LRRK2 substrate.
Materials:
-
Human cell line expressing LRRK2 (e.g., HEK293T)
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-Rab10 (a LRRK2 substrate), anti-total Rab10, anti-LRRK2
-
Western blot reagents and equipment
Procedure:
-
Culture HEK293T cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rab10, total Rab10, and LRRK2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities and determine the ratio of phospho-Rab10 to total Rab10 to assess the level of LRRK2 inhibition at different concentrations of this compound.
LRRK2 Signaling Pathway
This compound, as a LRRK2 kinase inhibitor, is expected to modulate the downstream signaling pathways regulated by LRRK2. LRRK2 is a complex, multi-domain protein involved in various cellular processes. Its kinase activity has been implicated in the phosphorylation of a number of substrates, including Rab GTPases, which are key regulators of vesicular trafficking.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent inhibitor of LRRK2 kinase activity, making it a valuable tool for researchers studying the role of LRRK2 in health and disease. While a comprehensive public profile of this compound is not yet available, this guide provides a foundational understanding based on its known chemical structure and the established methodologies for characterizing LRRK2 inhibitors. Further research and publication of the primary discovery and characterization data for this compound will be crucial for a more complete understanding of its therapeutic potential.
References
for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of Lrrk2-IN-1 in LRRK2 Kinase Activity Modulation
This guide provides a comprehensive overview of Lrrk2-IN-1, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), and its role in modulating LRRK2 kinase activity. This document details the mechanism of action, quantitative data, and experimental protocols relevant to the study of Lrrk2-IN-1.
Introduction
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its association with Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[1][2][3][4] Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein.[1][3] This hyperactivity is believed to contribute to the neurotoxic effects observed in PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary therapeutic strategy.
Lrrk2-IN-1 is a small molecule inhibitor that has demonstrated significant potency against both wild-type (WT) and mutant forms of LRRK2.[1] Its ability to modulate LRRK2 kinase activity makes it a valuable tool for researchers studying the physiological and pathological roles of LRRK2.
Mechanism of Action
Lrrk2-IN-1 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to LRRK2 substrates. The primary mechanism to assess the cellular activity of LRRK2 inhibitors like Lrrk2-IN-1 is by measuring the dephosphorylation of LRRK2 at specific serine residues, most notably Ser910 and Ser935.[5][6] Inhibition of LRRK2 kinase activity leads to a rapid decrease in the phosphorylation of these sites.[5][6]
Furthermore, LRRK2 is known to phosphorylate a number of Rab GTPases, which are key regulators of vesicular trafficking.[7][8] The inhibition of LRRK2 by Lrrk2-IN-1 effectively blocks the phosphorylation of these Rab substrates, thereby impacting downstream cellular processes such as autophagy and endosomal trafficking.[2]
Quantitative Data for Lrrk2-IN-1
The inhibitory potency of Lrrk2-IN-1 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | LRRK2 Variant | Value | Assay Type | Reference |
| IC50 | Wild-Type | 13 nM | Biochemical Kinase Assay | [1] |
| IC50 | G2019S Mutant | 6 nM | Biochemical Kinase Assay | [1] |
Table 1: Biochemical Potency of Lrrk2-IN-1
| Parameter | Cell Line | LRRK2 Variant | Value | Assay Type | Reference |
| IC50 | U-2 OS | Wild-Type | 0.2 µM | TR-FRET Cellular Assay (pSer935) | [5][6] |
| IC50 | U-2 OS | G2019S Mutant | 0.1 µM | TR-FRET Cellular Assay (pSer935) | [5][6] |
| IC50 | SH-SY5Y | Wild-Type | 0.3 µM | TR-FRET Cellular Assay (pSer935) | [5] |
| IC50 | SH-SY5Y | G2019S Mutant | 0.2 µM | TR-FRET Cellular Assay (pSer935) | [5] |
| IC50 | HEK293T | Wild-Type | 0.2 µM | TR-FRET Cellular Assay (pSer935) | [5] |
| IC50 | HEK293T | G2019S Mutant | 0.1 µM | TR-FRET Cellular Assay (pSer935) | [5] |
Table 2: Cellular Potency of Lrrk2-IN-1 (pSer935)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay is a high-throughput method to measure the phosphorylation of LRRK2 at Ser935 in a cellular context.
-
Cell Culture and Transduction:
-
Compound Treatment:
-
Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing a terbium-labeled anti-pSer935 antibody.[5][6]
-
Incubate at room temperature to allow for antibody binding.
-
Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal using a plate reader. The signal is generated by the proximity of the terbium-labeled antibody (donor) to the GFP-tagged LRRK2 (acceptor) when LRRK2 is phosphorylated at Ser935.[5][6]
-
This method allows for the direct visualization and quantification of changes in LRRK2 and Rab phosphorylation.
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples with equal amounts of protein in loading buffer.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for LRRK2 pSer935, total LRRK2, phospho-Rab (e.g., pRab10), and total Rab.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence-based method.[10][11]
-
Visualizations
Caption: LRRK2 Signaling Pathway and Lrrk2-IN-1 Inhibition.
Caption: TR-FRET Cellular Assay Workflow.
Caption: Lrrk2-IN-1's Therapeutic Rationale.
Conclusion
Lrrk2-IN-1 is a powerful research tool for investigating the complex biology of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity allows for the elucidation of the downstream consequences of LRRK2 signaling in both normal and pathological states. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working to understand and target LRRK2 in Parkinson's disease and other associated disorders. Further research into the in vivo efficacy and safety of LRRK2 inhibitors like Lrrk2-IN-1 will be crucial in translating these preclinical findings into viable therapeutic strategies.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Leucine-Rich Repeat Kinase 2 (LRRK2): A Key Player in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 7. protocols.io [protocols.io]
- 8. Assay for PhosphoRab activation of LRRK2 Kinase â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 10. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
Investigating Lrrk2-IN-4 Effects on LRRK2 Autophosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Lrrk2-IN-4, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), on the autophosphorylation of the LRRK2 protein. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for Parkinson's disease and other LRRK2-associated pathologies.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also associated with an increased risk for the sporadic form of the disease.[2][3] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased LRRK2 kinase activity.[2][4] This hyperactivity is believed to contribute to the neurodegenerative process, making LRRK2 a prime therapeutic target.
Autophosphorylation is a key regulatory mechanism for many kinases, including LRRK2. The phosphorylation of specific serine and threonine residues within the LRRK2 protein, such as Ser1292, serves as a reliable indicator of its kinase activity.[5][6][7] Therefore, monitoring the inhibition of LRRK2 autophosphorylation is a critical step in the development and characterization of LRRK2 inhibitors.
This compound belongs to a class of small molecule inhibitors designed to target the ATP-binding site of the LRRK2 kinase domain. This guide details the biochemical and cellular effects of this inhibitor class on LRRK2 autophosphorylation, providing quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Note on this compound Data: Publicly available quantitative data specifically for this compound is limited. The data presented in this guide is for the closely related and well-characterized compound, LRRK2-IN-1 . LRRK2-IN-1 shares a similar chemical scaffold and mechanism of action, and its data is considered highly representative for understanding the effects of this compound.
Data Presentation
Biochemical Potency of LRRK2-IN-1
The inhibitory activity of LRRK2-IN-1 was assessed against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The half-maximal inhibitory concentration (IC50) values demonstrate the potent effect of the inhibitor on LRRK2 kinase activity.
| Target | IC50 (nM) | Assay Conditions |
| LRRK2 (WT) | 13 | 0.1 mM ATP |
| LRRK2 (G2019S) | 6 | 0.1 mM ATP |
Data sourced from a study on LRRK2-IN-1, a close analog of this compound.[4]
Kinase Selectivity Profile of LRRK2-IN-1
To assess the specificity of LRRK2-IN-1, it was screened against a panel of over 450 kinases. High selectivity is a crucial attribute for a therapeutic compound, as it minimizes off-target effects.
| Kinase | % Inhibition at 1 µM |
| LRRK2 | >99 |
| DCLK1 | >90 |
| DCLK2 | >90 |
| MAPK7 (ERK5) | >90 |
| NUAK1 | 50-75 |
| PLK4 | 50-75 |
| Over 440 other kinases | <50 |
Data represents a summary from a comprehensive kinase panel screening of LRRK2-IN-1.[4]
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol describes the measurement of LRRK2 kinase activity in a purified system, allowing for the direct assessment of an inhibitor's effect on LRRK2 autophosphorylation and substrate phosphorylation.
Materials:
-
Recombinant LRRK2 (WT or G2019S mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound (or LRRK2-IN-1)
-
Kinase Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 20 mM β-glycerophosphate)
-
ATP solution (10 mM)
-
[γ-³²P]ATP
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing recombinant LRRK2 (e.g., 10-20 nM) and MBP (e.g., 0.5 mg/mL) in kinase assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP (final concentration 100 µM) and [γ-³²P]ATP.
-
Incubate the reaction for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into LRRK2 (autophosphorylation) and MBP (substrate phosphorylation) using a phosphorimager.
-
Quantify the band intensities to determine the IC50 of this compound.
Western Blot for LRRK2 Autophosphorylation (pS1292) in Cells
This protocol details the detection of LRRK2 autophosphorylation at Serine 1292 (pS1292) in a cellular context, providing a measure of target engagement and cellular potency of the inhibitor.[5][7]
Materials:
-
HEK293 cells overexpressing LRRK2 (WT or G2019S)
-
This compound (or LRRK2-IN-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pS1292-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate HEK293 cells expressing LRRK2 and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or a DMSO control) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by adding SDS-PAGE loading buffer and heating.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-pS1292-LRRK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total LRRK2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the cellular IC50 for the inhibition of pS1292.
Mandatory Visualizations
LRRK2 Signaling and Inhibition Pathway
Caption: LRRK2 activation involves GTP binding and leads to autophosphorylation and substrate phosphorylation. This compound inhibits the kinase activity of the active LRRK2.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for determining the cellular potency of this compound by measuring the inhibition of LRRK2 autophosphorylation at Ser1292 via Western blot.
References
- 1. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated LRRK2 autophosphorylation in brain-derived and peripheral exosomes in LRRK2 mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 6. A Central Role for LRRK2 in Idiopathic Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lrrk2-IN-4: An In-Depth Technical Guide on its Impact on Rab GTPase Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of Lrrk2-IN-4, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), on the phosphorylation of Rab GTPases. This document details the underlying signaling pathways, experimental methodologies for assessing inhibitor activity, and quantitative data on the effects of LRRK2 inhibition.
Introduction: LRRK2 and Rab GTPase Phosphorylation
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. A key pathogenic mechanism associated with these mutations is the hyperactivation of LRRK2's kinase domain.
A pivotal breakthrough in understanding LRRK2's function was the identification of a subset of Rab GTPases as its physiological substrates. Rab GTPases are master regulators of intracellular vesicular trafficking, and their phosphorylation by LRRK2 at a conserved residue within the Switch II domain has profound effects on their function. This phosphorylation event can alter their interaction with downstream effectors and regulatory proteins, thereby disrupting critical cellular processes such as endosomal and lysosomal pathways. The development of potent and selective LRRK2 kinase inhibitors, such as this compound, has been instrumental in dissecting these pathways and holds therapeutic promise for PD and other LRRK2-associated disorders.
The LRRK2 Signaling Pathway and Rab GTPase Phosphorylation
The LRRK2 signaling cascade leading to Rab GTPase phosphorylation is a complex process involving LRRK2 recruitment, activation, and kinase activity. Several Rab proteins have been identified as bona fide LRRK2 substrates, with Rab10 being one of the most extensively studied.
Quantitative Analysis of LRRK2 Inhibitor Impact on Rab GTPase Phosphorylation
| Inhibitor | Cell Type | Target | IC50 | Reference |
| MLi-2 | Human Neutrophils | pT73 Rab10 | 30 nM | [1] |
| MLi-2 | Mouse Embryonic Fibroblasts | pT73 Rab10 | 3-10 nM | [1] |
| PF-06447475 | Human Neutrophils | pT73 Rab10 | Not Reported | [1] |
This table summarizes the IC50 values for the LRRK2 inhibitor MLi-2 on Rab10 phosphorylation. Similar dose-dependent inhibition is expected for this compound.
Experimental Protocols
Western Blotting for Phospho-Rab10
This protocol describes a method for detecting LRRK2-mediated phosphorylation of Rab10 in cell lysates using western blotting.
Materials:
-
Cell culture reagents
-
This compound or other LRRK2 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Mouse anti-Rab10
-
Rabbit anti-LRRK2
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with a dose-range of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 and a loading control (e.g., GAPDH).
In Vitro LRRK2 Kinase Assay
This protocol outlines a method to directly measure the kinase activity of recombinant LRRK2 on a Rab GTPase substrate in the presence of an inhibitor.
Materials:
-
Recombinant human LRRK2 protein
-
Recombinant human Rab10 protein
-
This compound or other LRRK2 inhibitors
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP or unlabeled ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager screen (for radiolabeled ATP)
-
Western blot reagents (if using unlabeled ATP and phospho-specific antibodies)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant Rab10, and varying concentrations of this compound.
-
Initiate Reaction: Add recombinant LRRK2 to the reaction mixture, followed by the addition of ATP (either [γ-³²P]ATP or unlabeled ATP) to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Radiolabeled ATP: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated Rab10.
-
Unlabeled ATP: Separate the reaction products by SDS-PAGE and perform a western blot as described in section 4.1 using a phospho-specific Rab10 antibody.
-
-
Data Analysis: Quantify the amount of phosphorylated Rab10 at each inhibitor concentration to determine the IC50 value of this compound.
Conclusion
The inhibition of LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease. The phosphorylation of Rab GTPases, particularly Rab10, serves as a robust and reliable biomarker for assessing LRRK2 activity in both preclinical models and clinical samples. The experimental protocols detailed in this guide provide a framework for researchers to investigate the impact of LRRK2 inhibitors like this compound on this critical signaling pathway. Further quantitative characterization of this compound's effect on Rab GTPase phosphorylation will be crucial for its continued development as a potential therapeutic agent.
References
Understanding the structural basis of Lrrk2-IN-4 binding to LRRK2
An In-Depth Guide to the Structural Basis of Inhibitor Binding to LRRK2
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Understanding the structural and quantitative basis of small molecule inhibitor binding to Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.
Note on Lrrk2-IN-4: Publicly available scientific literature and structural databases contain limited specific information regarding the inhibitor "this compound". Therefore, this guide will focus on the well-characterized structural and functional principles of inhibitor binding to LRRK2, using potent and extensively studied inhibitors such as LRRK2-IN-1 and others as primary examples to illustrate the core concepts.
Introduction to LRRK2 as a Therapeutic Target
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain enzyme whose mutations are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] The discovery that pathogenic mutations, particularly the prevalent G2019S mutation, lead to increased kinase activity has positioned the LRRK2 kinase domain as a premier target for therapeutic intervention.[3] Consequently, significant effort has been dedicated to developing small molecule inhibitors that can modulate LRRK2's catalytic function. Understanding the precise structural basis of how these inhibitors bind is critical for optimizing their potency, selectivity, and drug-like properties.
LRRK2 Structure and Signaling Pathway
LRRK2 is a 286 kDa protein comprising seven distinct domains: N-terminal armadillo (ARM), ankyrin (ANK), and leucine-rich repeats (LRR), followed by a central catalytic core consisting of a Ras-of-complex (ROC) GTPase domain, a C-terminal of ROC (COR) domain, and a kinase domain. A C-terminal WD40 domain completes the architecture.[2][5] This multi-domain structure allows for complex regulation of its enzymatic activities and its involvement in various cellular processes.
The LRRK2 signaling cascade is primarily linked to the regulation of vesicular trafficking.[6] A key downstream event is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane transport.[6] Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to disruptions in cellular processes such as autophagy and lysosomal function.
Structural Basis of LRRK2 Kinase Inhibition
The kinase domain of LRRK2 adopts a canonical two-lobe structure (N-lobe and C-lobe) with the ATP-binding site located in the cleft between them. Small molecule inhibitors are typically ATP-competitive, meaning they occupy this binding site and prevent the binding and hydrolysis of ATP.
Recent cryo-electron microscopy (cryo-EM) structures have provided unprecedented insight into the full-length LRRK2 protein, revealing how inhibitors can stabilize different conformational states.[7]
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase. The structure of LRRK2 bound to the Type I inhibitor MLi-2 shows the kinase in an "active-like" state.[7] These inhibitors typically form critical hydrogen bonds with the "hinge" region of the kinase domain (residues E1948, M1949, A1950), mimicking the interaction of the adenine ring of ATP.[2]
-
Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, often characterized by a "DFG-out" or, in the case of LRRK2, a "DYG-out" motif. The structure of LRRK2 with the Type II inhibitor GZD-824 reveals this inactive DYG-out conformation.[7] This mode of binding often involves an additional hydrophobic pocket adjacent to the ATP site, which can confer greater selectivity.
The G2019S mutation is located in the activation loop of the kinase domain. Structural and kinetic studies suggest this mutation may favor the active, "DYG-in" conformation, thereby increasing the catalytic rate and potentially altering inhibitor affinity.[8]
Quantitative Data on LRRK2 Inhibitors
The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their dissociation constant (Kd) in binding assays. The tables below summarize data for several well-characterized LRRK2 inhibitors.
| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Reference |
| LRRK2-IN-1 | 13 | 6 | [2] |
| GSK2578215A | 10.1 | 8.9 | [9] |
| TAE684 | 7.8 | 6.1 | [9] |
| CZC-54252 | 1.28 | 1.85 | [9] |
| PF-06447475 | 3 | 11 | [9] |
| JH-II-127 | 6.6 | 2.2 | [2] |
| MLi-2 | - | 0.76 | [2] |
Table 1: Biochemical IC50 values for selected LRRK2 inhibitors.
| Inhibitor | LRRK2 WT Ki (nM) | LRRK2 G2019S Ki (nM) | Reference |
| GNE-9605 | 2 | - | [9] |
Table 2: Biochemical Ki values for selected LRRK2 inhibitors. Note: Data availability varies across different compounds and assay types.
Experimental Protocols
Determining the binding mechanism and potency of LRRK2 inhibitors requires a combination of biochemical, cellular, and structural biology techniques.
In Vitro LRRK2 Kinase Assay (IC50 Determination)
This protocol describes a generic method for measuring the inhibition of purified LRRK2 kinase activity, often using a luminescence-based readout that quantifies ATP consumption.
Materials:
-
Purified recombinant LRRK2 enzyme (WT or G2019S)
-
LRRK2 substrate (e.g., LRRKtide peptide)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitor (e.g., Lrrk2-IN-1) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Prepare a reaction mix containing the LRRK2 enzyme and substrate in kinase buffer.
-
In a 384-well plate, add 1 µL of serially diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final concentration of ATP should be near its Km for LRRK2 (approx. 10-15 µM).[10]
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This reagent depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Cellular LRRK2 Activity Assay (Western Blot for pS935)
Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of serine 935 (pS935), which serves as a robust pharmacodynamic biomarker.[3]
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293 cells)
-
Cell culture media and reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total-LRRK2
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the LRRK2 inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-pS935 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the pS935 signal to the total LRRK2 signal to assess dose-dependent inhibition.
Structural Biology Workflow (Cryo-EM)
Determining the high-resolution structure of an inhibitor bound to full-length LRRK2 is now feasible using single-particle cryo-electron microscopy.
Procedure Outline:
-
Protein Expression and Purification: Express full-length, FLAG-tagged human LRRK2 in a suitable system like Expi293F cells.[11] Purify the protein using anti-FLAG affinity chromatography.
-
Complex Formation: Incubate the purified LRRK2 with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Cryo-EM Sample Preparation: Apply the LRRK2-inhibitor complex to cryo-EM grids and vitrify them by plunge-freezing in liquid ethane.
-
Data Collection: Collect tilt-series images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, 3D classification, and final high-resolution 3D reconstruction of the complex.
-
Model Building and Analysis: Build an atomic model into the resulting cryo-EM density map to visualize the inhibitor's binding pose and its specific interactions with the amino acid residues of the LRRK2 active site.
Conclusion
The development of potent and selective LRRK2 inhibitors represents a promising therapeutic strategy for Parkinson's disease. A deep understanding of the structural basis of inhibitor binding, facilitated by advanced techniques like cryo-EM, is paramount. This knowledge allows for the rational design of next-generation drugs with improved efficacy and reduced off-target effects. By characterizing how compounds like LRRK2-IN-1 and others interact with the LRRK2 kinase domain at an atomic level, researchers can exploit specific features of the ATP-binding pocket to achieve high affinity and selectivity, ultimately paving the way for clinical success.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Structure-Based Activation Mechanism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of LRRK2 in Parkinson’s disease and model for microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Unique Functional and Structural Properties of the LRRK2 Protein ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2 expression and purification [protocols.io]
Lrrk2-IN-4: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain enzyme that has emerged as a critical therapeutic target for Parkinson's disease and other neurodegenerative disorders. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and dysregulation of its kinase activity is implicated in sporadic cases as well.[1][2] Lrrk2-IN-4 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a vital chemical tool to investigate the cellular functions of LRRK2 and its role in disease pathogenesis. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While specific quantitative data for this compound is limited in the public domain, data from the closely related and well-characterized inhibitor LRRK2-IN-1, as well as other potent LRRK2 inhibitors, are used as a reliable proxy to illustrate the effects of potent LRRK2 kinase inhibition.
Core Mechanism of Action
This compound and its analogs are ATP-competitive inhibitors that bind to the kinase domain of LRRK2, preventing the transfer of phosphate from ATP to its substrates.[3] The most well-established substrates of LRRK2 are a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking.[4][5] Pathogenic mutations in LRRK2, such as the common G2019S mutation, enhance its kinase activity, leading to hyperphosphorylation of these Rab substrates.[6][7] this compound treatment effectively reverses this hyperphosphorylation, thereby restoring normal vesicular trafficking and mitigating the downstream cellular pathology.[8]
Quantitative Data on LRRK2 Inhibition
The efficacy of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize key quantitative data for LRRK2 inhibitors, which are expected to be comparable to this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | In vitro kinase assay | [3] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | In vitro kinase assay | [3] |
| LRRK2-IN-6 | LRRK2 (Wild-Type) | 49,000 | Cellular assay | [9] |
| LRRK2-IN-6 | LRRK2 (G2019S) | 4,600 | Cellular assay | [9] |
| CZC-25146 | LRRK2 (Wild-Type) | 4.76 | TR-FRET assay | [10] |
| CZC-25146 | LRRK2 (G2019S) | 6.87 | TR-FRET assay | [10] |
Table 1: Inhibitory Potency of LRRK2 Inhibitors. This table provides a comparative overview of the IC50 values for several LRRK2 inhibitors against both wild-type and the common G2019S mutant form of the LRRK2 protein.
| Phosphorylation Site | Cell Type | Fold Change upon LRRK2 Inhibition | Method | Reference |
| Rab10 (pT73) | Mouse Embryonic Fibroblasts | Significant decrease | Mass Spectrometry | [2] |
| Rab8A (pT72) | Mouse Embryonic Fibroblasts | Significant decrease | Mass Spectrometry | [2] |
| LRRK2 (pS935) | Macrophages | Significant decrease | Western Blot | [11] |
| LRRK2 (pS1292) | HEK293 Cells | Significant decrease | Proximity Ligation Assay | [12] |
Table 2: Modulation of Protein Phosphorylation by LRRK2 Inhibitors. This table highlights the significant reduction in the phosphorylation of key LRRK2 substrates and autophosphorylation sites following treatment with LRRK2 kinase inhibitors.
Cellular Pathways Modulated by this compound
Vesicular Trafficking
The most profound and well-documented cellular process affected by this compound is vesicular trafficking, mediated by the dephosphorylation of Rab GTPases.[13][14] LRRK2 phosphorylates several Rab proteins, including Rab8a, Rab10, and Rab35, at a conserved residue within their switch II domain.[2] This phosphorylation event alters their ability to interact with downstream effectors, thereby disrupting the intricate processes of vesicle budding, transport, and fusion.[5] this compound treatment, by inhibiting LRRK2 kinase activity, leads to a rapid dephosphorylation of these Rab proteins, restoring their normal function and rectifying defects in processes such as endocytosis, exocytosis, and lysosomal trafficking.[8][13]
References
- 1. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]
- 3. waters.com [waters.com]
- 4. protocols.io [protocols.io]
- 5. learn.cellsignal.com [learn.cellsignal.com]
- 6. protocols.io [protocols.io]
- 7. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. LRRK2-IN-6 | TargetMol [targetmol.com]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 13. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
Methodological & Application
Application Notes and Protocols: LRRK2 Inhibition in Mouse Models of Parkinson's Disease using MLi-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the LRRK2 kinase inhibitor, MLi-2, in mouse models of Parkinson's disease. The information is intended to guide researchers in designing and executing experiments to study the effects of LRRK2 inhibition in a preclinical setting.
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). Many of these mutations lead to an increase in the kinase activity of the LRRK2 protein, making it a promising therapeutic target. LRRK2 kinase inhibitors are being developed to counteract this hyperactivity. MLi-2 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has been characterized in various preclinical models. It effectively reduces the phosphorylation of LRRK2 and its downstream substrates, such as Rab GTPases. These notes detail the application of MLi-2 in the widely used LRRK2 G2019S knock-in (KI) mouse model, which carries the most common PD-associated mutation.
Mechanism of Action
MLi-2 is an ATP-competitive inhibitor of LRRK2 kinase activity. In mouse models, its efficacy is typically assessed by measuring the dephosphorylation of LRRK2 at autophosphorylation sites like Serine 935 (pS935) and Serine 1292 (pS1292), as well as the phosphorylation of its downstream substrate Rab12 at Serine 106 (pS106 Rab12). A reduction in the phosphorylation of these markers indicates successful target engagement by MLi-2 in both central and peripheral tissues.[1][2]
Data Presentation
The following tables summarize quantitative data from studies administering MLi-2 to mice.
Table 1: In Vitro and In Vivo Potency of MLi-2
| Assay Type | Parameter | Value | Reference |
| Purified LRRK2 Kinase Assay | IC50 | 0.76 nM | [2][3] |
| Cellular Assay (pSer935 LRRK2 dephosphorylation) | IC50 | 1.4 nM | [2][3] |
| Radioligand Competition Binding Assay | IC50 | 3.4 nM | [2][3] |
Table 2: Acute Administration of MLi-2 in LRRK2 G2019S KI Mice
| Administration Route | Dose (mg/kg) | Time Point of Analysis | Key Findings | Reference |
| Oral Gavage | 1, 3, 10, 30, 60, 90 | 1 hour | Significant dephosphorylation of pS1292 LRRK2 starting at 1 mg/kg in kidney and lung.[1] | [1] |
| Oral Gavage | 10 | 0.5, 1, 3, 12, 24, 72 hours | Time-dependent dephosphorylation and subsequent recovery of LRRK2 and Rab phosphorylation.[1] | [1] |
| Intraperitoneal Injection | 10 | Not Specified | 75% reduction in pSer1292 LRRK2 levels.[4] | [4] |
Table 3: Chronic Administration of MLi-2 in LRRK2 G2019S KI Mice
| Administration Route | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| In-diet | 60 | 10 days & 10 weeks | Sustained dephosphorylation of pS1292 LRRK2 and pS106 Rab12.[1] | [1] |
| In-diet | 8, 45 | 6 months | Reversal of G2019S-associated acceleration of tau pathology progression.[4] | [4] |
| In-diet | Not specified | 15 weeks | Well-tolerated with morphological changes in the lung (enlarged type II pneumocytes).[2] | [2] |
Experimental Protocols
Acute MLi-2 Administration via Oral Gavage
Objective: To assess the dose-dependent and time-course effects of a single dose of MLi-2 on LRRK2 kinase activity in vivo.
Materials:
-
LRRK2 G2019S KI mice (homozygous, 4-7 months old)[1]
-
MLi-2
-
Vehicle: 40% (w/v) Hydroxypropyl-β-Cyclodextran in water[1]
-
Oral gavage needles
-
Dissection tools
-
Liquid nitrogen
-
Protein extraction buffers and reagents
-
Antibodies: anti-pS1292 LRRK2, anti-total LRRK2, anti-pS106 Rab12, anti-total Rab12, loading control antibody (e.g., GAPDH)
-
Western blot equipment and reagents
Procedure:
-
Preparation of MLi-2 solution: Dissolve MLi-2 in the vehicle to achieve the desired final concentrations (e.g., for doses of 1, 3, 10, 30, 60, and 90 mg/kg).[1]
-
Animal Dosing:
-
Tissue Collection:
-
At the designated time point, euthanize the mice.
-
Rapidly dissect tissues of interest (e.g., brain, kidney, lung) and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until further processing.
-
-
Protein Extraction and Western Blotting:
-
Homogenize frozen tissues in appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting using specific antibodies to detect total and phosphorylated levels of LRRK2 and Rab12.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Chronic MLi-2 Administration via In-diet Formulation
Objective: To evaluate the long-term effects of sustained LRRK2 inhibition on pathology and biochemical markers in a mouse model of Parkinson's disease.
Materials:
-
LRRK2 G2019S KI mice
-
Custom chow supplemented with MLi-2 to achieve desired daily dosage (e.g., 60 mg/kg/day)[1]
-
Control chow (without MLi-2)
-
Metabolic cages (for monitoring food intake, optional)
-
Equipment for behavioral testing (e.g., open field for locomotor activity)
-
Histology equipment and reagents
-
Standard materials for protein analysis (as listed in Protocol 1)
Procedure:
-
Dietary Formulation: Work with a commercial vendor to prepare chow containing MLi-2 at a concentration calculated to deliver the target daily dose based on average mouse food consumption.
-
Animal Treatment:
-
Behavioral Analysis (Optional): At specified time points during the chronic treatment, perform behavioral tests to assess motor function or other relevant phenotypes.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect tissues as described in Protocol 1.
-
Perform Western blotting to confirm sustained inhibition of LRRK2 kinase activity.
-
Conduct histological analysis to assess any pathological changes in the brain (e.g., tau pathology) or peripheral organs (e.g., lung, kidney).[2][4]
-
For a more in-depth analysis, consider performing proteomics on tissue samples to identify broader changes in signaling pathways.[1]
-
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of MLi-2.
Caption: Experimental workflow for MLi-2 administration in mice.
References
- 1. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
Application Notes: Monitoring LRRK2 Kinase Activity via Western Blot of pS935-LRRK2 Following Lrrk2-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The kinase activity of LRRK2 is a key focus for therapeutic intervention, and small molecule inhibitors are under intense investigation. A reliable method for monitoring the efficacy of these inhibitors in a cellular context is the measurement of the phosphorylation status of LRRK2 at serine 935 (pS935). Pharmacological inhibition of LRRK2 kinase activity leads to the dephosphorylation of this site, making pS935-LRRK2 a valuable pharmacodynamic biomarker.[1]
This document provides a detailed protocol for performing a Western blot to detect changes in pS935-LRRK2 levels in cultured cells following treatment with the LRRK2 kinase inhibitor, Lrrk2-IN-4.
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. The phosphorylation of LRRK2 at serine 935 is a key regulatory event. While not a direct autophosphorylation site, its phosphorylation state is dependent on LRRK2 kinase activity.[2] LRRK2 kinase inhibitors, such as this compound, block the catalytic activity of the kinase domain. This inhibition leads to a conformational change that makes pS935 accessible to phosphatases, resulting in its dephosphorylation.[3] This dephosphorylation event can be readily detected by Western blotting and serves as a robust indicator of target engagement by the inhibitor.
Caption: LRRK2 Signaling and Inhibition by this compound.
Quantitative Data Summary
The table below summarizes the quantitative effect of a potent LRRK2 kinase inhibitor on the dephosphorylation of pS935-LRRK2 as determined by Western blot analysis. While specific data for this compound is not publicly available, the data for ODS2005294, another novel LRRK2 kinase inhibitor, is presented as a representative example of the expected potency.
| Compound | Assay | Target | Cell Type | IC50 (nM) | Reference |
| ODS2005294 | Western Blot | pS935-LRRK2 Dephosphorylation | Human PBMCs | 1.9 | [2] |
Experimental Protocol: Western Blot for pS935-LRRK2
This protocol describes the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pS935-LRRK2 and total LRRK2.
Caption: Western Blot Workflow for pS935-LRRK2 Detection.
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell type endogenously expressing LRRK2.
-
This compound: Prepare a stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
RIPA Lysis Buffer: With freshly added protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Gels: 4-12% Bis-Tris polyacrylamide gels.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A typical dose-response range could be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for a predetermined time (e.g., 90 minutes).[4]
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-12% Bis-Tris gel.
-
Include a pre-stained protein ladder in one well.
-
Run the gel in the appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for pS935-LRRK2 and total LRRK2 using appropriate software.
-
Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample to account for any variations in protein loading.
-
Plot the normalized pS935-LRRK2 levels against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. oncodesign-services.com [oncodesign-services.com]
- 3. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
Application Notes and Protocols for Lrrk2-IN-4 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lrrk2-IN-4, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary neuron cultures. This document outlines the core applications, detailed experimental protocols, and expected outcomes based on established research with LRRK2 inhibitors.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The kinase activity of LRRK2 is implicated in a variety of cellular processes, including neurite outgrowth, vesicular trafficking, and autophagy.[3] Dysregulation of these processes due to LRRK2 mutations is believed to contribute to neuronal dysfunction and degeneration. This compound is a valuable tool for investigating the physiological and pathological roles of LRRK2 kinase activity in neurons.
Applications in Primary Neuron Cultures
The use of this compound in primary neuron cultures is primarily focused on elucidating the role of LRRK2 kinase activity in neuronal function and dysfunction. Key applications include:
-
Investigation of Neurite Outgrowth and Complexity: Studies have shown that overexpression of mutant LRRK2 can impair neurite outgrowth, and this effect can be rescued by LRRK2 kinase inhibitors.[4][5][6] this compound can be used to assess the role of LRRK2 kinase activity in regulating dendritic and axonal morphology.
-
Modulation of Neurotoxicity: LRRK2 mutations have been linked to increased neuronal vulnerability and cell death.[1][7] this compound can be employed to determine if inhibiting LRRK2 kinase activity can protect neurons from various stressors or the toxic effects of mutant LRRK2.
-
Elucidation of LRRK2-Mediated Signaling Pathways: LRRK2 is known to be involved in signaling cascades, including the MAPK pathway.[8] By inhibiting LRRK2 with this compound, researchers can dissect the downstream signaling events regulated by its kinase activity.
-
Target Validation for Therapeutic Development: As LRRK2 is a promising therapeutic target for Parkinson's disease, this compound serves as a critical tool for validating the therapeutic potential of LRRK2 kinase inhibition in disease-relevant neuronal models.
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects of LRRK2 inhibitors in primary neuron cultures. These values are based on published data for potent LRRK2 inhibitors and should serve as a starting point for optimization with this compound.
Table 1: Recommended Concentration Range for this compound in Primary Neuron Cultures
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 nM - 1 µM | Start with a concentration range based on the known IC50 of this compound. A dose-response experiment is crucial to determine the optimal concentration for your specific assay and neuronal type. The related inhibitor LRRK2-IN1 has been used in the 0.05 - 0.5 µM range in primary cortical neurons. |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept constant across all conditions and ideally below 0.1% to avoid solvent-induced toxicity. |
| Incubation Time | 24 hours - 21 days | The optimal incubation time will depend on the specific biological question. Short-term incubations (24-72 hours) are suitable for signaling studies, while long-term incubations (7-21 days) are often necessary for assessing effects on neurite outgrowth and survival.[9] |
Table 2: Representative Quantitative Effects of LRRK2 Kinase Inhibition in Primary Neurons
| Assay | Primary Neuron Type | LRRK2 Inhibitor | Concentration | Observed Effect |
| Neurite Outgrowth | Hippocampal | G1023 | 100 nM | Amelioration of neurite outgrowth defects in neurons expressing G2019S mutant LRRK2.[4] |
| LRRK2 Phosphorylation | Cortical | MLi-2 | 200 nM | Significant reduction in LRRK2 autophosphorylation at Ser1292.[10] |
| α-synuclein Pathology | Hippocampal | PF-475, PF-360 | 30 nM | ~75% inhibition of LRRK2 S935 phosphorylation.[11] |
| Neurotoxicity | Cortical | LRRK2-IN1 | 0.05 - 0.5 µM | Reduction in mutant LRRK2-induced toxicity. |
Experimental Protocols
Protocol 1: Primary Neuron Culture Preparation
This protocol describes the general procedure for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 16-18 (E16-18) mouse or rat pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, Glutamax, and penicillin/streptomycin)
-
Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-Lysine)
Procedure:
-
Euthanize pregnant dam and dissect embryos in a sterile environment.
-
Isolate hippocampi or cortices from embryonic brains in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzymatic digestion solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed maintenance medium. Continue with half-media changes every 3-4 days.
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
Primary neuron cultures (e.g., at 5-7 days in vitro, DIV)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed neuron maintenance medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare a series of working solutions of this compound by diluting the stock solution in neuron maintenance medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the neurons for the desired duration (e.g., 24 hours for signaling studies, or 7-14 days for neurite outgrowth analysis).
-
Proceed with downstream analysis (e.g., immunocytochemistry, western blotting, or viability assays).
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Primary neuron cultures treated with this compound or vehicle
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
After the treatment period, fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding by incubating the cells in the permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for this compound Application in Primary Neurons.
Caption: Logical Relationship of LRRK2 Dysfunction and this compound Intervention.
References
- 1. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Kinase activity of mutant LRRK2 mediates neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased LRRK2 kinase activity alters neuronal autophagy by disrupting the axonal transport of autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2 activity does not dramatically alter α-synuclein pathology in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Lrrk2-IN-4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a cellular context. This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a ligand indicates target engagement.
This document provides detailed application notes and protocols for utilizing CETSA to assess the target engagement of Lrrk2-IN-4 , an inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. Verifying that a small molecule inhibitor like this compound directly binds to LRRK2 in a cellular environment is a critical step in its development as a potential therapeutic agent.
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1][2] Mutations in LRRK2, particularly within its kinase domain (e.g., G2019S), can lead to increased kinase activity, which is thought to contribute to the neurodegeneration observed in Parkinson's disease.[3] LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[4] By inhibiting the kinase activity of LRRK2, compounds like this compound aim to modulate these downstream signaling events.
LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Principles of CETSA for this compound
The CETSA workflow to determine the target engagement of this compound involves treating cells with the compound, subjecting the cells to a heat challenge, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble LRRK2.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
Application Notes and Protocols: High-Content Imaging Analysis of LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to LRRK2 and Its Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in both familial and sporadic cases of Parkinson's disease (PD). Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to increased kinase activity, which is thought to contribute to neuronal toxicity and cell death. This has made LRRK2 a prime therapeutic target for the development of kinase inhibitors.
High-content imaging (HCI) offers a powerful platform to assess the effects of LRRK2 inhibitors on various cellular processes in a multiplexed and automated fashion. Key cellular phenotypes that can be quantified using HCI include the inhibition of LRRK2 kinase activity (via substrate phosphorylation), neurite outgrowth dynamics, and cellular toxicity.
Key High-Content Imaging Assays for LRRK2 Inhibitor Profiling
Inhibition of LRRK2 Kinase Activity: pRab10 Immunofluorescence
Application: To quantify the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its substrate, Rab10, at Threonine 73 (pT73-Rab10). LRRK2 hyperactivation leads to increased Rab10 phosphorylation, a process that can be reversed by potent LRRK2 inhibitors.
Data Presentation:
| Treatment Group | Cell Line | Inhibitor Conc. | Mean pRab10 Intensity (Normalized) | Standard Deviation |
| Vehicle (DMSO) | A549 (WT-LRRK2) | 0 µM | 1.00 | 0.12 |
| LRRK2 Inhibitor | A549 (WT-LRRK2) | 1 µM | 0.25 | 0.05 |
| Vehicle (DMSO) | A549 (G2019S-LRRK2) | 0 µM | 2.50 | 0.30 |
| LRRK2 Inhibitor | A549 (G2019S-LRRK2) | 1 µM | 0.30 | 0.07 |
Note: The data presented are representative values based on studies with potent LRRK2 inhibitors and should be empirically determined for Lrrk2-IN-4.
Experimental Protocol:
Materials:
-
A549 cells (or other suitable cell line with endogenous LRRK2 expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other LRRK2 inhibitor)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Rab10 (Thr73)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well imaging plate at a density that ensures 70-80% confluency at the time of the assay.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 90 minutes).
-
Fixation: Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody against pRab10 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Imaging: Wash with PBS and acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment individual cells based on the nuclear stain, and quantify the mean fluorescence intensity of the pRab10 signal in the cytoplasm of each cell. Normalize the intensity to the vehicle control.
Signaling Pathway and Experimental Workflow:
Neurite Outgrowth Assay
Application: To assess the effect of LRRK2 inhibition on neuronal morphology, specifically neurite length and branching. Hyperactive LRRK2, particularly pathogenic mutants, has been shown to reduce neurite complexity, a phenotype that can be rescued by LRRK2 inhibitors.[1][2]
Data Presentation:
| Treatment Group | Neuronal Cell Type | Inhibitor Conc. | Mean Total Neurite Length per Neuron (µm) | Mean Number of Branch Points per Neuron |
| Vehicle (DMSO) | Primary Cortical Neurons (WT) | 0 µM | 850 | 12 |
| LRRK2 Inhibitor | Primary Cortical Neurons (WT) | 1 µM | 870 | 13 |
| Vehicle (DMSO) | Primary Cortical Neurons (G2019S) | 0 µM | 620 | 8 |
| LRRK2 Inhibitor | Primary Cortical Neurons (G2019S) | 1 µM | 830 | 11 |
Note: The data presented are representative values based on studies with potent LRRK2 inhibitors and should be empirically determined for this compound.
Experimental Protocol:
Materials:
-
Primary neurons (e.g., cortical or hippocampal) or a neuronal cell line (e.g., SH-SY5Y differentiated with retinoic acid)
-
Neuronal culture medium
-
This compound (or other LRRK2 inhibitor)
-
Fixative (e.g., 4% PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100)
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibody: Mouse anti-β-III Tubulin
-
Secondary antibody: Alexa Fluor 568-conjugated goat anti-mouse IgG
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Plating and Differentiation: Plate neurons in a 96-well imaging plate coated with a suitable substrate (e.g., poly-D-lysine). If using a cell line, induce differentiation.
-
Compound Treatment: After allowing neurites to extend, treat the cells with this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Fixation and Staining: Fix, permeabilize, and block the cells as described in the pRab10 protocol.
-
Immunostaining: Incubate with the primary antibody against β-III Tubulin to visualize neuronal morphology, followed by the appropriate fluorescent secondary antibody and a nuclear stain.
-
Imaging: Acquire images using a high-content imaging system, ensuring the entire neuron and its processes are captured.
-
Image Analysis: Utilize a neurite outgrowth analysis module in the imaging software to automatically trace and quantify various parameters, including total neurite length, number of neurites, and number of branch points per neuron.
Logical Relationship of Neurite Outgrowth Modulation:
Cellular Toxicity Assay
Application: To evaluate the cytotoxic effects of LRRK2 inhibition at various concentrations. This is a crucial step in drug development to determine the therapeutic window of the compound.
Data Presentation:
| Inhibitor | Cell Line | Treatment Duration | CC50 (µM) |
| This compound | SH-SY5Y | 48 hours | > 10 |
| Staurosporine (Control) | SH-SY5Y | 48 hours | 0.1 |
Note: The data presented are hypothetical and should be determined experimentally for this compound. CC50 is the concentration that reduces cell viability by 50%.
Experimental Protocol:
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or live/dead staining kits like Calcein-AM and Ethidium Homodimer-1)
-
Plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a positive control for cytotoxicity (e.g., staurosporine) for a desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For plate reader-based assays: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence or fluorescence.
-
For imaging-based assays: Add the live/dead staining reagents.
-
-
Data Acquisition: Read the plate or acquire images of the stained cells.
-
Analysis:
-
Plate reader: Calculate the percentage of cell viability relative to the vehicle control.
-
Imaging: Quantify the number of live (Calcein-AM positive) and dead (Ethidium Homodimer-1 positive) cells.
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.
Experimental Workflow for Cytotoxicity Assessment:
Conclusion
The described high-content imaging assays provide a robust and quantitative approach to characterize the cellular effects of LRRK2 inhibitors like this compound. By measuring on-target engagement (pRab10 inhibition), phenotypic rescue (neurite outgrowth), and potential liabilities (cytotoxicity), these methods offer a comprehensive platform for advancing LRRK2-targeted drug discovery programs. It is essential to empirically determine the optimal experimental conditions and quantitative outcomes for each new inhibitor.
References
Lrrk2-IN-4: A Tool for Interrogating LRRK2-Mediated Vesicular Trafficking
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein implicated in a variety of cellular processes, with a particularly prominent role in vesicular trafficking. Dysregulation of LRRK2 activity, often due to pathogenic mutations, is a key factor in the development of Parkinson's disease. LRRK2 influences several aspects of vesicular dynamics, including the endolysosomal pathway, autophagy, and synaptic vesicle recycling.[1] Lrrk2-IN-4 is a potent and selective inhibitor of LRRK2 kinase activity, making it an invaluable chemical tool for elucidating the specific functions of LRRK2 in these critical cellular pathways. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to study LRRK2-mediated vesicular trafficking.
LRRK2 Signaling in Vesicular Trafficking
LRRK2 exerts its influence on vesicular trafficking primarily through its kinase activity, which involves the phosphorylation of a subset of Rab GTPases.[1] Rab GTPases are master regulators of vesicle transport, orchestrating vesicle formation, motility, tethering, and fusion. By phosphorylating specific Rab proteins, such as Rab8, Rab10, and Rab35, LRRK2 can modulate their activity and their interaction with effector proteins, thereby impacting the trafficking of vesicles within the endolysosomal and autophagic pathways.[2]
Data Presentation
The following tables summarize quantitative data from studies using LRRK2 kinase inhibitors, including compounds structurally and functionally similar to this compound, to investigate their effects on vesicular trafficking.
Table 1: Effect of LRRK2 Kinase Inhibition on Synaptic Vesicle Recycling
| Treatment | Concentration | Duration | Cell Type | Parameter Measured | Result | Reference |
| LRRK2-IN-1 | 2 µM | 2 hours | Primary Cortical Neurons | Number of recycling synaptic vesicles (Synaptotagmin/Synaptophysin positive clusters) | Significant decrease | [3] |
| GSK2578215A | 2 µM | 2 hours | Primary Cortical Neurons | Number of recycling synaptic vesicles (Synaptotagmin/Synaptophysin positive clusters) | Significant decrease | [3] |
Table 2: Effect of LRRK2 Silencing on Synaptic Vesicle Recycling
| Condition | Cell Type | Parameter Measured | Result | Reference |
| LRRK2 silencing (siRNA) | Primary Cortical Neurons | Percentage of recycling synapses (Synaptotagmin/Synaptophysin positive clusters) | Significant increase under basal conditions | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to study LRRK2-mediated vesicular trafficking using this compound. Note: As specific protocols for this compound are not widely published, these protocols are adapted from studies using the closely related and well-characterized LRRK2 inhibitor, LRRK2-IN-1. Researchers should optimize concentrations and incubation times for this compound in their specific experimental system.
Protocol 1: Analysis of Synaptic Vesicle Recycling using Immunofluorescence
This protocol allows for the visualization and quantification of active synaptic vesicle recycling.
Materials:
-
Primary cortical neuron culture
-
This compound (or other LRRK2 inhibitor)
-
DMSO (vehicle control)
-
Antibodies: anti-Synaptotagmin-1 (luminal domain, for live staining), anti-Synaptophysin
-
Fluorescently labeled secondary antibodies
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Workflow Diagram:
Procedure:
-
Cell Culture: Plate primary cortical neurons on coverslips and culture until mature (e.g., DIV14-18).
-
Inhibitor Treatment: Treat neurons with the desired concentration of this compound or DMSO for the specified duration (e.g., 2 µM for 2 hours).[3]
-
Live Labeling of Recycling Vesicles:
-
Incubate live neurons with an antibody targeting the luminal domain of Synaptotagmin-1 in culture medium for 30-60 minutes at 37°C. This antibody will be taken up into recycling synaptic vesicles.
-
Wash the cells thoroughly with pre-warmed culture medium to remove unbound antibody.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining for Total Synaptic Vesicles:
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against Synaptophysin (a marker for all synaptic vesicles) in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with appropriate fluorescently labeled secondary antibodies (one to detect the live-labeled Synaptotagmin and another for Synaptophysin) in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Acquire images using a confocal microscope, capturing both Synaptotagmin and Synaptophysin channels.
-
-
Image Analysis:
-
Quantify the number of Synaptotagmin-positive puncta that co-localize with Synaptophysin-positive puncta along neurites. This represents the population of actively recycling synaptic vesicles.
-
Normalize the number of recycling vesicles to the total number of synaptic vesicles (Synaptophysin puncta) or to the length of the neurite.
-
Protocol 2: In Vitro LRRK2 Kinase Assay for Rab GTPase Phosphorylation
This protocol is for assessing the direct phosphorylation of a Rab GTPase substrate by LRRK2 and the inhibitory effect of this compound.
Materials:
-
Recombinant active LRRK2 protein
-
Recombinant Rab GTPase protein (e.g., Rab10)
-
This compound
-
DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP or unlabeled ATP and phospho-specific Rab antibody
-
SDS-PAGE gels and Western blotting reagents
-
Phosphorimager or chemiluminescence detection system
Workflow Diagram:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant LRRK2, and the recombinant Rab GTPase substrate.
-
Inhibitor Addition: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding ATP. For radioactive detection, use [γ-³²P]ATP. For non-radioactive detection, use unlabeled ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, dry the gel and expose it to a phosphor screen.
-
If using unlabeled ATP, transfer the proteins to a PVDF membrane.
-
-
Detection of Phosphorylation:
-
For radioactive assays, visualize the phosphorylated proteins using a phosphorimager.
-
For non-radioactive assays, block the membrane and probe with a phospho-specific antibody against the target Rab GTPase (e.g., anti-phospho-Rab10). Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
-
Quantification: Quantify the band intensity corresponding to the phosphorylated Rab protein to determine the extent of LRRK2 kinase activity and its inhibition by this compound.
Protocol 3: Analysis of Lysosomal Function using LysoTracker Staining
This protocol assesses changes in lysosomal morphology and acidification, which can be affected by LRRK2 activity.
Materials:
-
Cultured cells (e.g., primary neurons, astrocytes, or cell lines)
-
This compound
-
DMSO
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Hoechst 33342 or DAPI for nuclear staining
-
Live-cell imaging medium
-
Fluorescence microscope
Workflow Diagram:
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound or DMSO for the appropriate duration.
-
Staining:
-
During the last 30-60 minutes of the inhibitor treatment, add LysoTracker dye (typically at a final concentration of 50-100 nM) and a nuclear stain like Hoechst 33342 to the culture medium.
-
Incubate at 37°C.
-
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove excess dye.
-
Imaging: Immediately acquire images using a fluorescence microscope. Capture images of the LysoTracker fluorescence and the nuclear stain.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify various lysosomal parameters:
-
Number of lysosomes: Count the number of LysoTracker-positive puncta per cell.
-
Lysosomal size: Measure the area of individual LysoTracker-positive puncta.
-
Lysosomal intensity: Measure the mean fluorescence intensity of the LysoTracker signal, which reflects the acidity of the lysosomes.
-
-
Conclusion
This compound is a powerful tool for dissecting the intricate roles of LRRK2 kinase activity in the regulation of vesicular trafficking. The protocols outlined above provide a framework for investigating the impact of LRRK2 inhibition on synaptic vesicle dynamics, Rab GTPase phosphorylation, and lysosomal function. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying LRRK2-associated pathologies and explore the therapeutic potential of LRRK2 kinase inhibition.
References
- 1. LRRK2 and membrane trafficking: nexus of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. LRRK2 kinase activity regulates synaptic vesicle trafficking and neurotransmitter release through modulation of LRRK2 macro-molecular complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Controls Synaptic Vesicle Storage and Mobilization within the Recycling Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Modeling LRRK2 Activity with Lentiviral Overexpression and Kinase Inhibition
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2][3] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic cases of the disease.[4][5][6] Many pathogenic mutations, such as the common G2019S variant, lead to increased LRRK2 kinase activity.[1][7] This makes LRRK2 a prime therapeutic target, and the development of potent and selective LRRK2 kinase inhibitors is a major focus of PD research.[8][9]
To study LRRK2 function and test the efficacy of kinase inhibitors, researchers often utilize cellular models that overexpress LRRK2. Lentiviral vectors are an ideal tool for this purpose, as they can efficiently transduce a wide variety of cell types, including non-dividing cells like neurons, and integrate the transgene for stable, long-term expression.[5][10] By overexpressing wild-type (WT) or mutant forms of LRRK2, researchers can create a robust system to investigate downstream signaling events and assess the pharmacological effects of inhibitors like Lrrk2-IN-4.
A key downstream event in the LRRK2 signaling pathway is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane trafficking.[4][11][12] LRRK2-mediated phosphorylation of Rab proteins, such as Rab10 at the Threonine 73 (T73) position, serves as a reliable biomarker for LRRK2 kinase activity in cells.[13] LRRK2 inhibitors are expected to reduce the levels of phosphorylated Rab10 (pRab10).
This document provides detailed protocols for the lentiviral-mediated overexpression of LRRK2 in cultured cells and the subsequent treatment with the LRRK2 kinase inhibitor, this compound. It also includes methods for assessing the inhibition of LRRK2 kinase activity by quantifying pRab10 levels.
Data Presentation
The following tables represent typical quantitative data obtained from experiments using the described protocols.
Table 1: this compound Inhibition of LRRK2 G2019S Kinase Activity
| Treatment Group | This compound Conc. (nM) | Normalized pRab10/Total Rab10 Ratio (Mean ± SD) | % Inhibition |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 0% |
| This compound | 1 | 0.85 ± 0.10 | 15% |
| This compound | 10 | 0.52 ± 0.08 | 48% |
| This compound | 100 | 0.15 ± 0.05 | 85% |
| This compound | 1000 | 0.04 ± 0.02 | 96% |
Data are representative of experiments performed in HEK293T cells overexpressing LRRK2-G2019S, treated for 2 hours. The IC50 for this compound can be calculated from this dose-response curve.
Table 2: Comparative IC50 Values of LRRK2 Kinase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| LRRK2-IN-1 | LRRK2 WT | TR-FRET | 8.6 | [3] |
| LRRK2-IN-1 | LRRK2 G2019S | TR-FRET | 1.8 | [3] |
| CZC-25146 | LRRK2 WT | TR-FRET | 4.76 | [3] |
| CZC-25146 | LRRK2 G2019S | TR-FRET | 6.87 | [3] |
| Abivertinib | LRRK2 WT | In vitro kinase | 177.0 | [14] |
| Abivertinib | LRRK2 G2019S | In vitro kinase | 410.3 | [14] |
Visualizations
LRRK2 Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Rab GTPases as Physiological Substrates of LRRK2 Kinase [en-journal.org]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. LRRK2 Lentiviral Vectors — Pharmaceutical and Pharmacological Sciences [gbiomed.kuleuven.be]
- 6. Mjff lrrk2 lentiviral vectors — Leuven Viral Vector Core [gbiomed.kuleuven.be]
- 7. Development of Inducible Leucine-rich Repeat Kinase 2 (LRRK2) Cell Lines for Therapeutics Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing the Sensitivity of LRRK2 Assays: Development of Proximity Ligation Assays for LRRK2 | Parkinson's Disease [michaeljfox.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Generation of LRRK2 Lentiviral Vectors | Parkinson's Disease [michaeljfox.org]
- 11. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 12. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroinflammation in Microglia Using LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Leucine-rich repeat kinase 2 (LRRK2) inhibitors to investigate neuroinflammation in microglia. The protocols outlined below are based on established methodologies and provide a framework for studying the role of LRRK2 in microglial activation and inflammatory signaling.
Introduction to LRRK2 in Neuroinflammation
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein genetically linked to Parkinson's disease (PD).[1] Beyond its role in neuronal function, LRRK2 is highly expressed in immune cells, including microglia, the resident immune cells of the central nervous system.[1][2] Emerging evidence strongly suggests that LRRK2 is a critical regulator of neuroinflammatory processes.[1][2][3][4]
In microglia, LRRK2 kinase activity is implicated in the response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, and α-synuclein.[1][2][5] Activation of LRRK2 in microglia potentiates the production of pro-inflammatory cytokines and can contribute to neuronal damage.[2][5] Therefore, selective LRRK2 kinase inhibitors are valuable tools to dissect the molecular mechanisms of neuroinflammation and to evaluate the therapeutic potential of targeting LRRK2.
Mechanism of Action of LRRK2 Inhibitors in Microglia
LRRK2 kinase inhibitors act by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition attenuates the signaling cascades that lead to the production of pro-inflammatory mediators in microglia.
Key signaling pathways modulated by LRRK2 in microglia include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: LRRK2 has been shown to influence the phosphorylation and activation of p38 MAPK, a key regulator of inflammatory cytokine synthesis.[6][7]
-
NF-κB Signaling: LRRK2 can modulate the NF-κB pathway, a central transcription factor for pro-inflammatory genes.[6][8]
-
NLRP3 Inflammasome: LRRK2 activity has been linked to the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β.[9][10][11]
By inhibiting LRRK2 kinase activity, researchers can effectively dampen these pro-inflammatory pathways in microglia, leading to a reduction in the secretion of cytokines such as TNF-α, IL-6, and IL-1β.
Quantitative Data for Representative LRRK2 Inhibitors
| Inhibitor | Target | IC50 | Cell Type/Assay Condition | Reference |
| LRRK2-IN-1 | LRRK2 | 40.3 nM | In vitro kinase assay | [2] |
| MLi-2 | LRRK2 | 50 nM (used concentration) | BV2 microglia | [9][10] |
| LRRK2-IN-1 | LRRK2 | 10 nM (used concentration) | BV2 microglia | [9] |
| GSK2578215A | LRRK2 | Not specified | BV2 and primary rat microglia | [5] |
| Sunitinib | LRRK2 | 126.4 nM | In vitro kinase assay | [2] |
Note: The optimal concentration of a given LRRK2 inhibitor should be determined empirically for each specific cell type and experimental condition.
Experimental Protocols
The following are detailed protocols for the culture of primary microglia and the subsequent investigation of neuroinflammation using a LRRK2 kinase inhibitor.
Protocol 1: Primary Microglia Culture from Neonatal Mouse Pups
This protocol describes the isolation and culture of primary microglia from the cortices of P1-P2 mouse pups.
Materials:
-
P1-P2 mouse pups
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., Trypsin, DNase I)
-
Culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
T75 culture flasks, coated with Poly-D-Lysine (PDL)
-
Cell strainers (70 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize P1-P2 mouse pups according to approved institutional animal care guidelines. Dissect the cortices in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the cortical tissue to a digestion solution and incubate at 37°C to dissociate the tissue into a single-cell suspension.
-
Cell Straining and Plating: Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps. Centrifuge the cells and resuspend the pellet in culture medium. Plate the mixed glial cell suspension into PDL-coated T75 flasks.
-
Mixed Glial Culture: Culture the cells for 10-14 days. During this time, astrocytes will form a confluent monolayer on the bottom of the flask, with microglia growing on top.
-
Microglia Isolation: To isolate microglia, shake the flasks on an orbital shaker. This will detach the microglia from the astrocyte layer.
-
Plating for Experiments: Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh culture medium. Plate the purified microglia into appropriate culture vessels for your experiments.
Protocol 2: Induction of Neuroinflammation and Treatment with LRRK2 Inhibitor
This protocol outlines the stimulation of microglia with LPS to induce an inflammatory response and subsequent treatment with a LRRK2 kinase inhibitor.
Materials:
-
Primary microglia cultures (from Protocol 1) or a microglial cell line (e.g., BV2)
-
Lipopolysaccharide (LPS) from E. coli
-
LRRK2 kinase inhibitor (e.g., LRRK2-IN-1, MLi-2) dissolved in DMSO
-
Culture medium
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate microglia at the desired density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment with LRRK2 Inhibitor: The following day, replace the medium with fresh medium containing the LRRK2 kinase inhibitor at the desired concentration (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO) at the same final concentration. Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[2]
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for cytokine release, 24 hours for gene expression analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction.
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol describes the quantification of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in your samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis of MAPK Signaling
This protocol details the assessment of the phosphorylation status of p38 MAPK as a readout of LRRK2-mediated signaling.
Materials:
-
Cell lysates (from Protocol 2)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p38 and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Caption: LRRK2 signaling in microglia.
Caption: Experimental workflow.
By following these application notes and protocols, researchers can effectively utilize LRRK2 kinase inhibitors to investigate the intricate role of LRRK2 in microglial-mediated neuroinflammation, paving the way for a better understanding of neurodegenerative diseases and the development of novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. LRRK2 Inhibition Attenuates Microglial Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LRRK2 inhibition attenuates microglial inflammatory responses | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired Inflammatory Responses in Murine Lrrk2-Knockdown Brain Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired Inflammatory Responses in Murine Lrrk2-Knockdown Brain Microglia | PLOS One [journals.plos.org]
- 8. The role of LRRK2 on PKA-NFκB pathway in microglia cells: implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of microglial LRRK2 kinase in manganese-induced inflammatory neurotoxicity via NLRP3 inflammasome and RAB10-mediated autophagy dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The role of microglial LRRK2 kinase in manganese-induced inflammatory neurotoxicity via NLRP3 inflammasome and RAB10-mediated autophagy dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Lrrk2-IN-4 application in induced pluripotent stem cell (iPSC) models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation within the kinase domain of LRRK2 leads to its hyperactivation and is the most common known mutation associated with PD.[1] Induced pluripotent stem cell (iPSC) technology offers a powerful platform to model PD by generating patient-specific neurons, particularly dopaminergic neurons, which are the primary cell type affected in the disease.[2] These iPSC-derived neuronal models have been instrumental in elucidating the cellular pathologies associated with LRRK2 mutations, such as impaired neurite outgrowth, increased susceptibility to oxidative stress, and dysregulation of signaling pathways.[3][4]
Lrrk2-IN-4 is a potent and selective inhibitor of LRRK2 kinase activity. Its application in iPSC models of PD allows for the investigation of the direct consequences of LRRK2 hyperactivation and the potential therapeutic effects of its inhibition. These application notes provide a comprehensive overview of the use of this compound in iPSC-derived neuronal models, including detailed experimental protocols and expected quantitative outcomes.
Data Presentation
The following tables summarize quantitative data from studies using LRRK2 inhibitors in iPSC-derived neuronal models. While specific data for this compound is emerging, the presented data for analogous compounds like LRRK2-IN-1 provides expected ranges for experimental outcomes.
Table 1: Efficacy of LRRK2 Kinase Inhibitors on Cellular Phenotypes in iPSC-Derived Dopaminergic Neurons
| Parameter | Cell Model | Treatment | Concentration | Observed Effect | Reference |
| Neurite Outgrowth | LRRK2 G2019S iPSC-derived Dopaminergic Neurons | LRRK2-IN-1 | 1 µM | Rescue of reduced neurite length | [4] |
| Neurite Length | LRRK2 G2019S iPSC-derived Dopaminergic Neurons | LRRK2 Kinase Inhibitor | Not Specified | Restoration of normal neurite length | [4] |
| Oxidative Stress-Induced Apoptosis | LRRK2 G2019S iPSC-derived Dopaminergic Neurons | LRRK2-IN-1 | 1 µM | Protection against H₂O₂-induced cell death | [3] |
| Rab10 Phosphorylation (pT73) | LRRK2 G2019S iPSC-derived Microglia | LRRK2 Kinase Inhibitor | Not Specified | Significant reduction in pRab10 levels | [5] |
| α-synuclein Pathology | Idiopathic PD iPSC-derived Neurons | CZC-25146 | Not Specified | Reduction in a marker of α-synuclein pathology | [6] |
Signaling Pathways and Experimental Workflow
LRRK2 Signaling Pathway in Neurons
Mutant LRRK2 exhibits increased kinase activity, leading to the hyperphosphorylation of its substrates, including a subset of Rab GTPases like Rab10.[5] This aberrant phosphorylation is thought to disrupt downstream cellular processes such as vesicular trafficking, autophagy, and cytoskeletal dynamics, ultimately contributing to neuronal dysfunction and degeneration.[7][8][9]
Caption: LRRK2 signaling in neuronal dysfunction and the inhibitory action of this compound.
Experimental Workflow
The general workflow for investigating the effects of this compound in iPSC models involves differentiating patient-derived iPSCs into dopaminergic neurons, treating these neurons with the inhibitor, and subsequently performing various assays to assess the rescue of disease-related phenotypes.
Caption: General experimental workflow for assessing this compound effects in iPSC-derived neurons.
Experimental Protocols
Differentiation of iPSCs into Dopaminergic Neurons
This protocol is a generalized version based on established methods for generating midbrain dopaminergic neurons.[3][7]
Materials:
-
iPSC lines (e.g., LRRK2 G2019S and isogenic controls)
-
Matrigel or Geltrex
-
iPSC culture medium (e.g., mTeSR1)
-
Neural induction medium
-
Dopaminergic neuron differentiation medium
-
Reagents for dual SMAD inhibition (e.g., SB431542, LDN193189)
-
Sonic Hedgehog (SHH)
-
Fibroblast Growth Factor 8 (FGF8)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial cell line-Derived Neurotrophic Factor (GDNF)
-
Ascorbic Acid
-
Laminin
-
Rock inhibitor (e.g., Y-27632)
Procedure:
-
Coating Plates: Coat tissue culture plates with Matrigel or Geltrex according to the manufacturer's instructions.
-
iPSC Seeding: Plate iPSCs onto the coated plates and culture until they reach 70-80% confluency.
-
Neural Induction (Day 0-11):
-
On Day 0, switch to neural induction medium supplemented with dual SMAD inhibitors (e.g., 10 µM SB431542 and 100 nM LDN193189).
-
Change the medium every other day.
-
-
Midbrain Floor Plate Specification (Day 11-20):
-
On Day 11, switch to a neural induction medium supplemented with SHH (e.g., 100-200 ng/mL) and FGF8 (e.g., 100 ng/mL).
-
Continue to change the medium every other day.
-
-
Dopaminergic Neuron Progenitor Expansion (Day 20-25):
-
Passage the neural progenitor cells onto fresh Matrigel/Geltrex-coated plates.
-
Culture in the presence of SHH and FGF8.
-
-
Terminal Differentiation and Maturation (Day 25 onwards):
-
Switch to a dopaminergic neuron differentiation medium containing BDNF (e.g., 20 ng/mL), GDNF (e.g., 20 ng/mL), and Ascorbic Acid (e.g., 200 µM).
-
For terminal differentiation, plate the progenitors on laminin-coated plates.
-
Mature the neurons for at least 2-3 weeks before conducting experiments.
-
This compound Treatment of iPSC-Derived Neurons
Materials:
-
Mature iPSC-derived dopaminergic neurons in culture
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Neuronal culture medium
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A final DMSO concentration of <0.1% is recommended.
-
-
Treatment:
-
Aspirate the old medium from the cultured neurons.
-
Add the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific assay. For chronic treatment to assess effects on neurite outgrowth, longer incubation times may be necessary.
-
Immunocytochemistry for Neurite Outgrowth Analysis
This protocol is adapted from standard immunocytochemistry protocols for iPSC-derived neurons.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum and 1% BSA in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-Tyrosine Hydroxylase for dopaminergic neurons)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with the corresponding fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Western Blot for Rab10 Phosphorylation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated and control neurons in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 and the loading control.
-
Conclusion
The use of this compound in iPSC-derived neuronal models provides a valuable tool for dissecting the role of LRRK2 kinase activity in Parkinson's disease pathogenesis. The protocols outlined above offer a framework for researchers to investigate the potential of LRRK2 inhibition as a therapeutic strategy. By quantifying the effects of this compound on cellular phenotypes such as neurite outgrowth and signaling pathways involving Rab10 phosphorylation, a deeper understanding of LRRK2-mediated neurodegeneration can be achieved, paving the way for the development of novel treatments for this debilitating disease.
References
- 1. LRRK2 Mutant iPSC-Derived DA Neurons Demonstrate Increased Susceptibility to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced pluripotent stem cell‐based modeling of mutant LRRK2‐associated Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring LRRK2 Cellular Function in Parkinson’s iPSC-Derived Dopaminergic Neurons | Parkinson's Disease [michaeljfox.org]
- 8. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lrrk2-IN-4 solubility and stability in DMSO
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of LRRK2 inhibitors in DMSO?
A1: Generally, LRRK2 inhibitors exhibit good solubility in DMSO, often allowing for the preparation of high-concentration stock solutions. However, the exact solubility can vary significantly between different inhibitors. For instance, LRRK2-IN-1 is soluble up to 100 mM in DMSO, while MLi-2 is reported to be soluble at 100 mM and GNE-7915 at 50 mM with warming.[1] It is crucial to consult the manufacturer's datasheet for your specific compound.
Q2: How should I prepare a stock solution of a LRRK2 inhibitor in DMSO?
A2: To prepare a stock solution, it is recommended to start by dissolving the compound in fresh, anhydrous DMSO.[2][3] The use of moisture-absorbing DMSO can reduce the solubility of the compound.[2][3] Sonication or gentle warming (to around 37°C) can aid in dissolution if the compound does not dissolve readily at room temperature.[4][5][6] Always start with a small amount of solvent and gradually add more until the desired concentration is reached, ensuring the compound is fully dissolved.
Q3: What are the recommended storage conditions for LRRK2 inhibitor stock solutions in DMSO?
A3: For long-term storage, it is recommended to store DMSO stock solutions at -80°C.[4][5] For short-term storage (up to a week), 4°C may be acceptable.[5] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: How do multiple freeze-thaw cycles affect the stability of LRRK2 inhibitors in DMSO?
A4: Repeated freeze-thaw cycles can lead to compound degradation and precipitation out of solution. Studies on general compound stability in DMSO have shown that while many compounds are stable for a limited number of cycles, it is a significant factor in potential compound loss.[7][8][9] Therefore, aliquoting stock solutions is a critical step to maintain the integrity of the compound.
Q5: Can the water content in DMSO affect the stability of my LRRK2 inhibitor?
A5: Yes, water in DMSO can significantly impact compound stability. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of certain compounds, causing degradation.[7][8] For this reason, it is recommended to use anhydrous DMSO and to handle it in a way that minimizes exposure to air. A study on a large set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C, but this stability is compound-dependent.[10]
Q6: I am having trouble dissolving my LRRK2 inhibitor in DMSO. What can I do?
A6: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Gently sonicate the solution for a longer period.
-
Gentle Warming: Warm the solution to 37°C.
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.
-
Check Compound Purity: Impurities can affect solubility.
-
Lower the Concentration: You may be attempting to make a solution that is above the compound's solubility limit.
Quantitative Data for LRRK2 Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Storage of Stock Solution | Source(s) |
| LRRK2-IN-1 | 570.69 | 30 mg/mL (52.57 mM); requires sonication | -80°C (1 year), -20°C (6 months) | [4][11] |
| 45 mg/mL (78.85 mM); sonication recommended | -80°C (1 year) | [5] | ||
| Soluble to 100 mM | -20°C | |||
| MLi-2 | 379.46 | 76 mg/mL (200.28 mM); use fresh DMSO | -80°C (2 years), -20°C (1 year) | [3][12] |
| 60 mg/mL (158.12 mM); sonication recommended | -80°C (1 year) | [6] | ||
| 15 mg/mL | Not specified | [13] | ||
| Soluble to 100 mM | Not specified | [1] | ||
| GNE-7915 | 443.4 | 22 mg/mL (49.61 mM); use fresh DMSO | Not specified | [2] |
| Soluble to 50 mM with warming | Not specified | |||
| 3 mg/mL | Not specified | [14] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of a LRRK2 Inhibitor in DMSO
This protocol provides a general method for determining the kinetic solubility of a compound like Lrrk2-IN-4.
Materials:
-
LRRK2 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV-based methods)
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh the LRRK2 inhibitor and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Use sonication or gentle warming if necessary to ensure complete dissolution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense into Microplate: Add a small, equal volume (e.g., 2 µL) of each concentration from the serial dilution into the wells of a 96-well plate in triplicate. Include DMSO-only wells as a blank.
-
Add Aqueous Buffer: Rapidly add PBS (pH 7.4) to each well to achieve the final desired assay concentration (e.g., 198 µL of PBS for a 1:100 dilution).
-
Incubate and Shake: Immediately place the plate on a plate shaker and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.
-
UV/Vis Spectroscopy: Measure the absorbance at the compound's λmax. A decrease in the expected absorbance for a given concentration suggests precipitation.
-
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Assessment of LRRK2 Inhibitor Stability in DMSO
This protocol outlines a method to assess the stability of a LRRK2 inhibitor in DMSO over time.
Materials:
-
LRRK2 inhibitor stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Incubator or water bath set to desired temperatures (e.g., 4°C, room temperature, 40°C for accelerated stability)
Procedure:
-
Prepare Samples: Aliquot the LRRK2 inhibitor stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time Zero Analysis (T=0): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial peak area, which represents 100% compound integrity.
-
Incubate Samples: Place the remaining aliquots at their respective storage temperatures.
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Allow the sample to thaw completely and reach room temperature. Analyze the sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the LRRK2 inhibitor at each time point to the T=0 peak area. A decrease in the relative peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
Visualizations
References
- 1. MLi-2, LRRK2 inhibitor (CAS 1627091-47-7) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. LRRK2-IN-1 | Apoptosis | LRRK2 | CDK | TargetMol [targetmol.com]
- 6. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
Optimizing LRRK2-IN-1 Concentration for Cell-Based Assays: A Technical Support Guide
Disclaimer: Information and protocols provided in this guide are primarily based on the well-characterized LRRK2 inhibitor, LRRK2-IN-1 , due to the limited availability of specific data for Lrrk2-IN-4 in publicly accessible resources. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of LRRK2-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of LRRK2-IN-1?
LRRK2-IN-1 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type LRRK2 and the common pathogenic mutant, G2019S. This inhibition prevents the transfer of phosphate from ATP to LRRK2 substrates, thereby blocking its kinase activity. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, which can be used as cellular biomarkers of inhibitor engagement.
2. What is a typical starting concentration range for LRRK2-IN-1 in cell-based assays?
A common starting point for LRRK2-IN-1 in cell-based assays is between 100 nM and 1 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the desired level of LRRK2 inhibition. It is always recommended to perform a dose-response curve to determine the IC50 for your specific experimental conditions.
3. How should I prepare and store LRRK2-IN-1 for cell culture experiments?
-
Solubility: LRRK2-IN-1 is soluble in DMSO.[1] For cell culture, prepare a high-concentration stock solution in DMSO (e.g., 10 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw the stock solution and prepare fresh dilutions in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. Is LRRK2-IN-1 cytotoxic?
LRRK2-IN-1 can exhibit cytotoxicity at higher concentrations. The cytotoxic potential varies between cell lines. It is crucial to determine the toxicity profile of LRRK2-IN-1 in your specific cell line using a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) before proceeding with functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of LRRK2 phosphorylation (e.g., pSer935) | - Insufficient inhibitor concentration.- Short incubation time.- Poor cell permeability.- Degraded inhibitor. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 10 nM to 10 µM).- Increase the incubation time (e.g., 1-4 hours).- While LRRK2-IN-1 is generally cell-permeable, ensure proper solubilization.- Use a fresh aliquot of the inhibitor. |
| High cell death or morphological changes | - Inhibitor concentration is too high.- High DMSO concentration in the final culture medium.- Cell line is particularly sensitive to the inhibitor. | - Perform a cytotoxicity assay to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is ≤ 0.1%.- Consider using a different LRRK2 inhibitor with a better toxicity profile if the issue persists. |
| Variability between experiments | - Inconsistent inhibitor preparation.- Differences in cell confluence or passage number.- Inconsistent incubation times. | - Always prepare fresh dilutions of the inhibitor from a validated stock.- Use cells at a consistent confluence and within a defined passage number range.- Standardize all incubation times precisely. |
| Off-target effects observed | - Inhibitor concentration is in the high micromolar range.- The observed phenotype is independent of LRRK2 inhibition. | - Use the lowest effective concentration of LRRK2-IN-1 determined from your dose-response curve.- Include a negative control (e.g., a structurally similar but inactive compound) or a positive control (e.g., LRRK2 knockout/knockdown cells) to confirm the effect is LRRK2-dependent. |
Quantitative Data Summary
Table 1: Reported IC50 Values for LRRK2-IN-1
| Assay Type | LRRK2 Variant | Cell Line | IC50 |
| In vitro kinase assay | Wild-type | - | ~13 nM |
| In vitro kinase assay | G2019S | - | ~6 nM |
| Cellular pLRRK2 (Ser935) | Wild-type | HEK293 | ~100-200 nM |
| Cellular pLRRK2 (Ser935) | G2019S | HEK293 | ~50-100 nM |
Note: These values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Western Blot for LRRK2 Phosphorylation
This protocol describes the detection of LRRK2 phosphorylation at Ser935 as a readout for LRRK2-IN-1 activity.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
LRRK2-IN-1
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment.
-
Inhibitor Treatment: Treat cells with a range of LRRK2-IN-1 concentrations (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pLRRK2, total LRRK2, and the loading control. Normalize the pLRRK2 signal to total LRRK2 and then to the loading control. Plot the normalized pLRRK2 levels against the inhibitor concentration to determine the IC50.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of LRRK2-IN-1.
Materials:
-
Cell line of interest
-
LRRK2-IN-1
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Inhibitor Treatment: The next day, treat the cells with a range of LRRK2-IN-1 concentrations (e.g., 0.1 to 50 µM) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.
Caption: Western Blot Workflow for LRRK2 Inhibition Assay.
Caption: Troubleshooting Logic for LRRK2-IN-1 Experiments.
References
Troubleshooting Lrrk2-IN-4 variability in experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of LRRK2 inhibitors in experimental settings. While the focus of this guide is on providing general best practices for LRRK2 inhibitors, specific examples will reference the well-characterized inhibitor, Lrrk2-IN-1, due to the limited public availability of data for Lrrk2-IN-4. Researchers using this compound should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with LRRK2 inhibitors.
Q1: I am observing high variability in my LRRK2 kinase inhibition assay results. What are the potential causes?
High variability in kinase assay results can stem from several factors:
-
Inhibitor Solubility and Stability: LRRK2 inhibitors can have poor solubility in aqueous solutions. Precipitation of the compound will lead to inconsistent concentrations and variable inhibition. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay buffer. It is also crucial to consider the stability of the inhibitor in your experimental conditions (e.g., temperature, light exposure).
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant LRRK2 enzyme can vary between batches and suppliers. Inconsistent enzyme activity will directly impact the IC50 values obtained. It is recommended to qualify each new batch of enzyme.
-
Assay Conditions: Factors such as ATP concentration, substrate concentration, and incubation time can all influence the outcome of a kinase assay. Ensure these parameters are consistent across all experiments. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated inhibitor stocks, can introduce significant variability. Use calibrated pipettes and appropriate techniques to minimize this source of error.
Q2: My LRRK2 inhibitor shows lower than expected potency in my cellular assay compared to the biochemical assay. Why is this?
Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free concentration available to bind to LRRK2.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the inhibitor hitting other targets besides LRRK2, which can complicate the interpretation of potency.[1]
Q3: How can I confirm that my LRRK2 inhibitor is engaging its target in cells?
Target engagement can be confirmed through several methods:
-
Western Blotting for pLRRK2: A common method is to measure the autophosphorylation of LRRK2 at Ser1292 or the phosphorylation of a downstream substrate like Rab10.[2] A dose-dependent decrease in the phosphorylation of these sites upon inhibitor treatment indicates target engagement.
-
Proximity Ligation Assay (PLA): PLA is a sensitive method to detect LRRK2 kinase activity in situ, providing cellular and subcellular resolution.[2][3]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in a cellular environment.
Q4: I'm concerned about the off-target effects of my LRRK2 inhibitor. How can I assess its selectivity?
Assessing the selectivity of a kinase inhibitor is crucial for interpreting experimental results.
-
Kinase Profiling: Screen the inhibitor against a panel of other kinases to identify potential off-target interactions. Several commercial services offer comprehensive kinase profiling. Lrrk2-IN-1, for example, has been shown to inhibit other kinases at higher concentrations.[4]
-
Phenotypic Comparison with Knockdown/Knockout Models: Compare the phenotype observed with inhibitor treatment to that of LRRK2 knockdown or knockout cells. A similar phenotype provides stronger evidence that the observed effect is on-target.
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with a second, structurally distinct LRRK2 inhibitor. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
Q5: What are the best practices for preparing and storing LRRK2 inhibitor stock solutions?
Proper handling of LRRK2 inhibitors is critical for reproducible results.
-
Solvent Selection: Most LRRK2 inhibitors are soluble in DMSO.[4][5] Ensure you are using high-purity, anhydrous DMSO to prevent compound degradation.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) to minimize the volume of solvent added to your experimental system.[4]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Protect from light where necessary.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute solutions for extended periods, as the inhibitor may be less stable at lower concentrations.
Data Presentation
Table 1: Properties of Lrrk2-IN-1 (Example LRRK2 Inhibitor)
| Property | Value | Reference |
| IC50 (G2019S LRRK2) | 6 nM | [4][5] |
| IC50 (Wild-Type LRRK2) | 13 nM | [4][5] |
| Solubility in DMSO | Up to 100 mM | [5] |
| Molecular Weight | 570.69 g/mol | [4] |
| Storage | Store at -20°C | [4] |
Note: This data is for Lrrk2-IN-1. Researchers using this compound should obtain a certificate of analysis from their supplier for specific quantitative data.
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay
This protocol provides a general framework for assessing the potency of an LRRK2 inhibitor in a biochemical assay.
-
Prepare Reagents:
-
LRRK2 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[6]
-
Recombinant LRRK2 enzyme (Wild-type or mutant).
-
LRRK2 substrate (e.g., LRRKtide or a recombinant Rab protein).
-
ATP solution.
-
LRRK2 inhibitor stock solution (e.g., 10 mM in DMSO).
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the LRRK2 inhibitor in DMSO, followed by a further dilution in LRRK2 Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Detection:
-
Stop the reaction and measure kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.[7]
-
Luminescence-based Assay: Using a commercial kit like ADP-Glo™ that measures ADP production.[6]
-
Fluorescence-based Assay: Using a phospho-specific antibody in an ELISA or other fluorescence-based readout.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for LRRK2 Target Engagement (Western Blot)
This protocol describes how to assess LRRK2 inhibitor activity in a cellular context by measuring the phosphorylation of LRRK2.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T overexpressing LRRK2, or a cell line endogenously expressing LRRK2 like SH-SY5Y) and allow them to adhere overnight.
-
Treat the cells with a dose-range of the LRRK2 inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phospho-LRRK2 (e.g., pS1292 or pS935).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-LRRK2, total LRRK2, and loading control.
-
Normalize the phospho-LRRK2 signal to the total LRRK2 signal and the loading control.
-
Plot the normalized phospho-LRRK2 levels against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for LRRK2 Inhibitor Characterization.
Caption: Troubleshooting Logic for this compound Variability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Lrrk2-IN-4 cytotoxicity in long-term studies
Welcome to the technical support center for researchers utilizing LRRK2 inhibitors in long-term studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential challenges, with a focus on mitigating cytotoxicity. While the query specified Lrrk2-IN-4, our extensive review of the scientific literature indicates that this is likely a typographical error for the well-characterized but cytotoxic compound LRRK2-IN-1 . This guide will use LRRK2-IN-1 as a case study for managing cytotoxicity while also providing information on newer, less toxic alternatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during long-term experiments with LRRK2 inhibitors.
FAQ 1: I am observing significant cell death in my long-term culture with LRRK2-IN-1. What is the likely cause and how can I minimize it?
Answer:
LRRK2-IN-1 is known to exhibit moderate cytotoxicity, which can become pronounced in long-term studies. The observed cell death is likely due to a combination of on-target and off-target effects. LRRK2-IN-1, while potent against LRRK2, also inhibits other kinases which can lead to unintended biological consequences and toxicity.[1][2]
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Perform a dose-response curve: Determine the lowest effective concentration that provides the desired level of LRRK2 inhibition without causing significant cytotoxicity.
-
Consider intermittent dosing: Instead of continuous exposure, a wash-out period may allow cells to recover, reducing cumulative toxicity.
-
-
Control for Solvent Toxicity:
-
Monitor Cell Health Regularly:
-
Use a combination of viability assays (e.g., MTT) and cytotoxicity assays (e.g., LDH release) at multiple time points to track cell health.
-
Visually inspect cell morphology daily for signs of stress, such as rounding, detachment, or vacuolization.
-
-
Consider Using a Less Toxic Alternative:
FAQ 2: My LRRK2 inhibitor seems to lose its effect over time in my long-term culture. What could be happening?
Answer:
Loss of efficacy in long-term studies can be due to several factors, including compound degradation, cellular adaptation, or the selection of a resistant cell population.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Kinase inhibitors can be unstable in culture media over extended periods.[20] It is advisable to replenish the media with fresh inhibitor at regular intervals (e.g., every 24-48 hours) rather than dosing only at the beginning of a long experiment.
-
Consult the manufacturer's data sheet for information on the compound's stability in solution.
-
-
Investigate Cellular Adaptation:
-
Evaluate for Acquired Resistance:
-
Prolonged exposure to a kinase inhibitor can lead to the selection of a sub-population of cells that have acquired resistance, potentially through mutations in the target kinase or other mechanisms.[22][23]
-
If you suspect resistance, you can isolate the surviving cells and re-test their sensitivity to the inhibitor in a short-term cytotoxicity assay.
-
FAQ 3: I'm seeing unexpected changes in cell morphology that don't correlate with cell death. What could be the cause?
Answer:
Changes in cell morphology, such as neurite retraction or altered cell shape, can be a specific phenotype associated with LRRK2 inhibition or an off-target effect of the inhibitor. LRRK2 is involved in various cellular processes, including cytoskeletal dynamics and vesicle trafficking, so its inhibition can lead to morphological changes.
Troubleshooting Steps:
-
Review the Literature:
-
Research the known effects of LRRK2 inhibition on the cell type you are using. Phenotypes such as neurite blunting have been observed and can be reversed by some LRRK2 inhibitors.[24]
-
-
Use Multiple Controls:
-
Include a "kinase-dead" LRRK2 mutant as a control to distinguish between effects due to kinase inhibition and other non-specific effects of the compound.
-
Compare the morphological changes induced by your inhibitor with those of a more selective, structurally different LRRK2 inhibitor.
-
-
Assess Off-Target Effects:
-
Consider performing a kinase profiling assay to identify other kinases that are inhibited by your compound at the concentration used in your experiments. This can help to determine if the observed morphological changes are due to off-target activity.
-
Quantitative Data: Comparison of LRRK2 Inhibitors
The following table summarizes the inhibitory potency and reported cytotoxicity of LRRK2-IN-1 and several less toxic alternatives. This data can help guide your selection of an appropriate inhibitor for long-term studies.
| Inhibitor | LRRK2 IC50 (WT) | LRRK2 IC50 (G2019S) | Reported Cytotoxicity | Reference(s) |
| LRRK2-IN-1 | 13 nM | 6 nM | Moderately cytotoxic (IC50 of 49.3 μM in HepG2 cells) | [1][18] |
| MLi-2 | ~1.4 nM (cellular) | 0.76 nM (cell-free) | Well-tolerated in mice over 15 weeks | [11][14][15][16][17] |
| PF-06447475 | 3 nM | 11 nM | Well-tolerated in rats | [6][7] |
| GNE-7915 | 9 nM (cellular) | Not specified | No abnormalities in mice after 18 weeks of treatment | [8][9][10][19] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your LRRK2 inhibitor and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your LRRK2 inhibitor. Include vehicle-only controls. For long-term studies, replace the media with fresh compound/vehicle at regular intervals (e.g., every 48 hours).
-
MTT Addition: At the desired time point, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your LRRK2 inhibitor and vehicle control
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Include wells for three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: At the desired time point, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental workflows relevant to studying LRRK2 and its inhibitors.
Caption: LRRK2 signaling pathway and its role in autophagy.
Caption: Experimental workflow for assessing inhibitor cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. LRRK2 inhibition potentiates PARP inhibitor cytotoxicity through inhibiting homologous recombination‐mediated DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation [mdpi.com]
- 13. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MLi-2, LRRK2 inhibitor (DMSO solution) (CAS 1627091-47-7) | Abcam [abcam.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LRRK2 and autophagy: a common pathway for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of resistance against protein-kinase inhibitors in long-term protein-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PF-06447475|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]
Navigating the Challenges of LRRK2 Inhibitor Studies: A Technical Support Center
For researchers and drug development professionals advancing therapies targeting Leucine-Rich Repeat Kinase 2 (LRRK2), particularly for neurodegenerative diseases like Parkinson's, understanding and overcoming the hurdles of brain penetrance and pharmacokinetics is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to aid in the successful design and execution of experiments involving LRRK2 inhibitors. While specific data for a compound designated "Lrrk2-IN-4" is not publicly available, this guide utilizes data from well-characterized, brain-penetrant LRRK2 inhibitors to address common challenges in the field.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing brain-penetrant LRRK2 inhibitors?
A1: The primary challenges include bypassing the blood-brain barrier (BBB), avoiding active efflux by transporters such as P-glycoprotein (P-gp), and maintaining sufficient unbound concentration in the brain to engage the LRRK2 target. Many potential inhibitors exhibit good potency but have poor pharmacokinetic properties that limit their clinical application.[1][2]
Q2: How is the brain penetrance of an LRRK2 inhibitor typically assessed?
A2: Brain penetrance is commonly evaluated in preclinical animal models, such as mice or rats. Key parameters measured include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu). These studies often involve administering the compound and collecting brain and plasma samples at various time points for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Q3: What is the significance of the LRRK2 G2019S mutation in inhibitor development?
A3: The G2019S mutation is the most common LRRK2 mutation linked to both familial and sporadic Parkinson's disease.[1][3] This mutation leads to increased kinase activity, making it a key target for therapeutic intervention.[3][4] Some inhibitors are specifically designed to be more potent against the G2019S mutant form of the LRRK2 enzyme.[5]
Q4: What are the downstream pharmacodynamic biomarkers used to confirm LRRK2 inhibition in vivo?
A4: Common pharmacodynamic biomarkers include the phosphorylation of LRRK2 at serine 935 (pS935) and the phosphorylation of Rab10, a direct LRRK2 substrate.[4][6] A reduction in the levels of these phosphorylated proteins in peripheral tissues (like blood) or central nervous system (CNS) samples (like cerebrospinal fluid or brain tissue) indicates target engagement by the inhibitor.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low brain-to-plasma ratio (Kp) in preclinical studies. | 1. High affinity for efflux transporters (e.g., P-gp). 2. Poor passive diffusion across the blood-brain barrier. 3. Rapid metabolism in the brain. | 1. Test for P-gp substrate activity in vitro. If positive, consider medicinal chemistry efforts to modify the structure to reduce efflux. 2. Optimize physicochemical properties (e.g., lipophilicity, polar surface area) to enhance BBB permeability. 3. Assess metabolic stability in brain homogenates. |
| Inconsistent pharmacodynamic (PD) marker inhibition despite adequate plasma exposure. | 1. Insufficient unbound drug concentration in the brain. 2. Target engagement is not sustained over the dosing interval. 3. Issues with the PD marker assay. | 1. Measure unbound drug concentrations in plasma and brain to calculate Kp,uu. 2. Conduct a full pharmacokinetic/pharmacodynamic (PK/PD) study with multiple time points to correlate drug exposure with target inhibition. 3. Validate the specificity and sensitivity of the pS935 LRRK2 or pRab10 antibody and assay protocol. |
| High inter-animal variability in pharmacokinetic profiles. | 1. Differences in drug metabolism (e.g., cytochrome P450 activity). 2. Issues with the formulation or route of administration. 3. Animal health status. | 1. Characterize the primary metabolic pathways of the compound. 2. Ensure the formulation is stable and allows for consistent absorption. Validate the dosing procedure. 3. Monitor animal health closely and exclude any outliers with clear health issues. |
Quantitative Data on Brain-Penetrant LRRK2 Inhibitors
The following tables summarize pharmacokinetic and pharmacodynamic data for representative brain-penetrant LRRK2 inhibitors from published studies.
Table 1: Pharmacokinetic Parameters of a Brain-Penetrant G2019S LRRK2 Inhibitor [5]
| Parameter | Value | Conditions |
| G2019S IC50 | 1 nM | In vitro kinase assay |
| WT/G2019S Ratio | 22 | Selectivity ratio |
| Oral Bioavailability (Mouse) | 22% | 10 mg/kg, oral administration |
| Maximal Plasma Concentration (Cmax) | 7.70 µM | 30 minutes post-dose (10 mg/kg, oral) |
| Maximal Brain Concentration | 7.80 µM | 30 minutes post-dose (10 mg/kg, oral) |
Table 2: In Vivo Target Engagement of HG-10-102-01 in Mouse Brain [7]
| Dose (mg/kg, i.p.) | LRRK2 Inhibition in Brain |
| 30 | ~40% |
| 50 | ~70% |
| 100 | ~70% |
Experimental Protocols
Protocol 1: Assessment of LRRK2 Inhibitor Brain Penetrance in Mice
-
Animal Dosing: Administer the LRRK2 inhibitor to C57BL/6 mice via the intended clinical route (e.g., oral gavage or intraperitoneal injection).[5][7]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract the inhibitor from plasma and brain homogenate samples. Quantify the concentration of the inhibitor using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Protocol 2: Western Blot Analysis of pS935 LRRK2 in Mouse Brain
-
Tissue Lysis: Homogenize brain tissue samples from treated and vehicle control mice in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for pS1292 LRRK2 (a common autophosphorylation site used as a proxy for activity) and total LRRK2.[8] Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry and normalize the pS1292 LRRK2 signal to the total LRRK2 signal.
Visualizations
Caption: LRRK2 signaling pathway highlighting the impact of pathogenic mutations.
Caption: Experimental workflow for assessing brain penetrance of LRRK2 inhibitors.
Caption: A logical approach to troubleshooting poor in vivo efficacy of LRRK2 inhibitors.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. youtube.com [youtube.com]
- 5. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of conditional LRRK2 transgenic mouse [bio-protocol.org]
Addressing Lrrk2-IN-4 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, Lrrk2-IN-1. Given the potential for batch-to-batch variability in small molecule inhibitors, this guide emphasizes quality control and provides detailed protocols to help ensure experimental reproducibility.
Lrrk2-IN-1: Key Characteristics and Quality Control Parameters
Ensuring the quality and consistency of your Lrrk2-IN-1 batch is critical for obtaining reliable and reproducible experimental results. Batch-to-batch variability can arise from differences in purity, the presence of impurities or degradation products, and variations in physical properties.
Table 1: Physicochemical and Potency Data for Lrrk2-IN-1
| Property | Value | Source |
| Molecular Weight | 570.69 g/mol | [1] |
| Formula | C₃₁H₃₈N₈O₃ | [1] |
| CAS Number | 1234480-84-2 | [1] |
| Purity (Typical) | ≥98% | [1] |
| IC₅₀ (LRRK2 WT) | 13 nM | [2] |
| IC₅₀ (LRRK2 G2019S) | 6 nM | [2] |
| Appearance | White solid |
Table 2: Solubility of Lrrk2-IN-1
| Solvent | Solubility | Recommendations | Source |
| DMSO | ≥ 45 mg/mL (78.85 mM) | Sonication is recommended. | [3] |
| 100 mM | [1][4] | ||
| Ethanol | 57 mg/mL (99.88 mM) | Sonication is recommended. | [3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in saline) | [2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% corn oil | [2] |
Table 3: Storage and Stability of Lrrk2-IN-1
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [3] |
| 4°C | 2 years | [5] | |
| In Solvent (Stock Solution) | -80°C | 1 year | [3] |
| -20°C | 6 months |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Lrrk2-IN-1, with a focus on potential causes related to batch-to-batch variability.
Quality Control Workflow for a New Batch of Lrrk2-IN-1
Caption: A recommended workflow for validating a new batch of Lrrk2-IN-1 before use in critical experiments.
Question 1: My IC₅₀ value for Lrrk2-IN-1 is significantly different from the published values.
Possible Causes & Troubleshooting Steps:
-
Batch-to-Batch Variability in Purity:
-
Action: Review the Certificate of Analysis (CoA) for your specific batch. Look for the purity value, typically determined by High-Performance Liquid Chromatography (HPLC). A lower purity means less active compound per unit weight, which can lead to a higher apparent IC₅₀.
-
Recommendation: If the purity is significantly lower than specified (e.g., <98%), contact the vendor. For critical experiments, consider independent purity analysis via HPLC.[2]
-
-
Presence of Inactive Isomers or Impurities:
-
Action: Synthesis of complex small molecules can sometimes result in inactive isomers or byproducts that are not fully removed during purification. These may or may not be detected by standard HPLC.
-
Recommendation: High-resolution mass spectrometry can help identify the presence of unexpected molecular weight species.[6] Structural analysis by NMR can confirm the correct chemical structure.[1][5] If you suspect this is an issue, discuss with your vendor or a medicinal chemist.
-
-
Inaccurate Compound Concentration:
-
Action: Ensure your stock solution was prepared correctly. Lrrk2-IN-1 is typically dissolved in DMSO to make a high-concentration stock.[1][3] Inaccurate weighing or dilution can lead to errors in the final assay concentrations.
-
Recommendation: Use a calibrated balance and high-quality pipettes. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
-
Action: The apparent IC₅₀ of an ATP-competitive inhibitor like Lrrk2-IN-1 is dependent on the ATP concentration in the kinase assay.[7]
-
Recommendation: Ensure your ATP concentration is consistent with the protocol you are following. Report the ATP concentration used when reporting IC₅₀ values.
-
Question 2: I am seeing inconsistent results in my cell-based assays (e.g., variable reduction in LRRK2 phosphorylation).
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation:
-
Action: Lrrk2-IN-1 has limited solubility in aqueous solutions. When diluting a DMSO stock into cell culture media, the compound can precipitate, reducing its effective concentration.
-
Recommendation: Visually inspect your media after adding the inhibitor. If it appears cloudy or contains particulates, precipitation may have occurred. Consider the final DMSO concentration in your media; it should typically be below 0.1%.[3] Some protocols recommend sonication to aid dissolution.[3]
-
-
Compound Degradation:
-
Action: Improper storage can lead to degradation of the compound. Lrrk2-IN-1 stock solutions should be stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods (up to 6 months). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Recommendation: Always use freshly thawed aliquots for your experiments. If you suspect degradation, use a fresh vial or a new batch of the compound.
-
-
Cell Line Variability:
-
Action: Different cell lines may have varying levels of endogenous LRRK2 expression and different sensitivities to the inhibitor.
-
Recommendation: Ensure you are using a consistent cell line and passage number. Confirm LRRK2 expression in your cell model.
-
-
Off-Target Effects:
-
Action: While Lrrk2-IN-1 is reported to be selective, it can inhibit other kinases at higher concentrations, such as DCLK2 and MAPK7.[2] These off-target effects could lead to unexpected cellular phenotypes.
-
Recommendation: Use the lowest effective concentration of Lrrk2-IN-1 and include appropriate controls, such as a structurally unrelated LRRK2 inhibitor or a kinase-dead LRRK2 mutant, to confirm that the observed effects are due to LRRK2 inhibition.[7]
-
Question 3: The inhibitor is not working in my in vivo experiments.
Possible Causes & Troubleshooting Steps:
-
Poor Bioavailability/Brain Penetrance:
-
Action: Lrrk2-IN-1 has been reported to have poor blood-brain barrier penetration.[8]
-
Recommendation: For central nervous system targets, a different inhibitor with better brain penetrance may be required. If targeting peripheral tissues like the kidney, Lrrk2-IN-1 has been shown to be effective.
-
-
Improper Formulation:
-
Action: For in vivo use, Lrrk2-IN-1 needs to be formulated to ensure solubility and stability.
-
Recommendation: Use a recommended formulation, such as those listed in Table 2. Prepare the formulation fresh for each experiment.
-
-
Incorrect Dosing or Administration:
-
Action: Ensure the dose and route of administration are appropriate for your animal model and experimental question.
-
Recommendation: Refer to published studies that have used Lrrk2-IN-1 in vivo to guide your experimental design.[2]
-
LRRK2 Signaling Pathway and Lrrk2-IN-1 Mechanism of Action
Caption: Lrrk2-IN-1 acts as an ATP-competitive inhibitor of the LRRK2 kinase domain, preventing the phosphorylation of downstream substrates.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol is adapted from methodologies described in the literature and is suitable for determining the IC₅₀ of Lrrk2-IN-1.[2][3][4]
Materials:
-
Recombinant LRRK2 protein (WT or mutant)
-
LRRK2 substrate peptide (e.g., Nictide or LRRKtide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)
-
[γ-³²P]ATP
-
Lrrk2-IN-1 dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mix containing the kinase assay buffer, recombinant LRRK2 protein, and the substrate peptide.
-
Add varying concentrations of Lrrk2-IN-1 (or DMSO as a vehicle control) to the reaction mix.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mix onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Lrrk2-IN-1 concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Assay for LRRK2 Phosphorylation (Western Blot)
This protocol describes how to assess the inhibition of LRRK2 auto-phosphorylation at Ser935 in a cellular context.[9][10]
Materials:
-
Cells expressing LRRK2 (e.g., HEK293 cells stably expressing LRRK2)
-
Lrrk2-IN-1 dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of Lrrk2-IN-1 (and a DMSO control) for 1-2 hours.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total LRRK2 and a loading control to normalize the pS935 signal.
Frequently Asked Questions (FAQs)
Q1: What does the Certificate of Analysis (CoA) for Lrrk2-IN-1 tell me? A: The CoA is a critical document that provides batch-specific information about the quality of the compound. Key parameters to check include:
-
Identity: Confirmed by methods like NMR or Mass Spectrometry.
-
Purity: Typically determined by HPLC, this indicates the percentage of the desired compound in the material. A purity of ≥98% is generally recommended for reliable results.[1]
-
Appearance: Should be consistent with the expected physical form (e.g., white solid).[11]
-
Solubility: Confirms that the compound dissolves as expected in specified solvents.
Q2: What are the known off-targets of Lrrk2-IN-1? A: Lrrk2-IN-1 is a relatively selective inhibitor. However, it has been shown to inhibit Doublecortin-like kinase 1 (DCLK1) with an IC₅₀ of 45 nM and Mitogen-activated protein kinase 7 (MAPK7/ERK5) with an EC₅₀ of 160 nM.[2] At higher concentrations, the risk of off-target effects increases. It is always advisable to use the lowest effective concentration and appropriate controls to validate that the observed phenotype is due to LRRK2 inhibition.
Q3: How should I prepare a stock solution of Lrrk2-IN-1? A: Lrrk2-IN-1 is highly soluble in DMSO.[1][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: Can I use Lrrk2-IN-1 for in vivo studies in the brain? A: Lrrk2-IN-1 has been reported to have poor blood-brain barrier permeability, making it challenging to use for targeting LRRK2 in the central nervous system via systemic administration.[8] For such studies, alternative LRRK2 inhibitors with improved brain penetrance should be considered.
Q5: My Lrrk2-IN-1 solution appears to have precipitated in my cell culture media. What should I do? A: This is a common issue due to the low aqueous solubility of many kinase inhibitors. To mitigate this:
-
Ensure the final DMSO concentration in your media is low (ideally ≤0.1%).
-
Add the inhibitor to the media and mix thoroughly immediately before adding it to the cells.
-
Consider using a solubilizing agent if compatible with your experimental system, though this should be done with caution as it can affect cellular processes.
-
If precipitation is observed, the effective concentration of the inhibitor is unknown, and the results may not be reliable. It is best to optimize the solubilization method or prepare a fresh dilution.
References
- 1. Item - Structural Characterization of LRRK2 Inhibitors - figshare - Figshare [figshare.com]
- 2. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. Structural Characterization of LRRK2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput Screen to Identify LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seed.nih.gov [seed.nih.gov]
- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Overcoming Resistance to LRRK2 Inhibitors in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to LRRK2 inhibitors, with a focus on Lrrk2-IN-4, in cellular models.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of the LRRK2 protein and preventing the transfer of phosphate from ATP to its substrates. This inhibition leads to a decrease in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream targets, such as Rab10.
2. What are the common cellular models used to study LRRK2 inhibition?
Commonly used cellular models include human embryonic kidney (HEK293) cells, neuroblastoma (SH-SY5Y) cells, and lung carcinoma (A549) cells.[1] These cell lines are often used for their ease of transfection and robust expression of endogenous or overexpressed LRRK2. Additionally, patient-derived cells, such as fibroblasts or induced pluripotent stem cells (iPSCs), are valuable for studying the effects of LRRK2 mutations in a more physiologically relevant context.[2]
3. How can I assess the efficacy of this compound in my cellular model?
The most common methods to assess LRRK2 inhibitor efficacy are:
-
Western Blotting: To measure the phosphorylation of LRRK2 at Ser935 or the phosphorylation of its substrate Rab10.[3][4] A decrease in the phosphorylated form of these proteins indicates successful inhibition.
-
TR-FRET Assays: A high-throughput method to quantify LRRK2 Ser935 phosphorylation.[3]
-
Kinase Activity Assays: In vitro assays using purified LRRK2 to measure its ability to phosphorylate a substrate in the presence of the inhibitor.[5]
4. What are the known mechanisms of resistance to LRRK2 inhibitors?
The primary mechanism of resistance is the acquisition of mutations in the LRRK2 kinase domain. The most well-characterized resistance mutation is A2016T. This mutation is analogous to the "gatekeeper" mutation found in other kinases, which sterically hinders the binding of ATP-competitive inhibitors like this compound.[6]
5. Are there alternative strategies to inhibit LRRK2 in resistant cells?
Yes, several alternative strategies are being explored:
-
Allosteric Inhibitors: These compounds bind to sites on the LRRK2 protein other than the ATP-binding pocket, leading to a conformational change that inactivates the kinase.[7]
-
GTP-Binding Inhibitors: These molecules target the GTPase (Roc) domain of LRRK2, which is crucial for its kinase activity.[7]
-
Antisense Oligonucleotides (ASOs): ASOs can be designed to specifically target and degrade LRRK2 mRNA, thereby reducing the total amount of LRRK2 protein.[7]
-
Proteolysis Targeting Chimeras (PROTACs): These molecules are designed to induce the degradation of the LRRK2 protein by the cell's own protein disposal machinery.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No decrease in pLRRK2 (Ser935) or pRab10 after this compound treatment. | 1. This compound degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound. Ensure it is stored at the recommended temperature and protected from light. |
| 2. Insufficient inhibitor concentration or treatment time: The concentration or duration of treatment may not be optimal for your cell line. | 2. Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| 3. Low LRRK2 expression: The cell line may not express sufficient levels of LRRK2 for a detectable signal. | 3. Confirm LRRK2 expression by Western blot. Consider overexpressing LRRK2 if endogenous levels are too low. | |
| 4. Acquired resistance: The cells may have developed resistance to the inhibitor. | 4. Sequence the LRRK2 kinase domain to check for resistance mutations (e.g., A2016T). | |
| High background in Western blot for phosphorylated proteins. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Optimize antibody concentrations and blocking conditions. Include appropriate controls (e.g., cells not expressing LRRK2). |
| 2. Phosphatase activity: Cellular phosphatases may be dephosphorylating your target protein during cell lysis. | 2. Include phosphatase inhibitors in your lysis buffer. | |
| Variability in TR-FRET assay results. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure accurate and consistent cell seeding. |
| 2. Reagent instability: The TR-FRET reagents may be sensitive to light or temperature. | 2. Follow the manufacturer's instructions for reagent handling and storage. | |
| Cell death observed after this compound treatment. | 1. Off-target effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | 1. Use the lowest effective concentration of this compound. |
| 2. LRRK2 is essential for your cell line's survival: In some contexts, LRRK2 activity may be required for cell viability. | 2. This may be an inherent property of your cellular model. Consider using alternative methods like ASOs to reduce LRRK2 levels more gradually. |
Experimental Protocols
Western Blot for Phospho-LRRK2 (Ser935) and Phospho-Rab10 (Thr73)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.
-
If overexpressing LRRK2, transfect cells with a plasmid encoding wild-type or mutant LRRK2.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pLRRK2 (Ser935), total LRRK2, pRab10 (Thr73), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Generation of a LRRK2 A2016T Resistant Cell Line
-
Site-Directed Mutagenesis:
-
Use a commercially available site-directed mutagenesis kit to introduce the A2016T mutation into a LRRK2 expression plasmid.
-
The forward primer should contain the codon change from GCG (Alanine) to ACG (Threonine) at position 2016.
-
Verify the mutation by DNA sequencing.
-
-
Stable Cell Line Generation:
-
Transfect the validated LRRK2 A2016T plasmid into your cell line of choice (e.g., HEK293T).
-
Select for stably expressing cells using an appropriate selection marker (e.g., puromycin, G418).
-
Expand and validate single-cell clones for LRRK2 A2016T expression by Western blot and sequencing.
-
Visualizations
Caption: LRRK2 signaling pathway and mechanism of this compound resistance.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for lack of LRRK2 inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mdpi.com [mdpi.com]
- 3. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. promega.com [promega.com]
- 6. portlandpress.com [portlandpress.com]
- 7. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for Lrrk2-IN-4 preparation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation and use of Lrrk2-IN-4 in in vivo studies. Given the compound's challenging physicochemical properties, proper formulation and handling are critical for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing this compound for in vivo experiments?
A1: The primary challenge is the poor aqueous solubility of this compound. Like many kinase inhibitors, it is a lipophilic molecule that requires a specific formulation vehicle to achieve a stable and injectable solution or suspension for animal administration. Improper preparation can lead to compound precipitation, inaccurate dosing, and poor bioavailability.
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: Several vehicle formulations have been reported for Lrrk2 inhibitors like Lrrk2-IN-1, which is structurally similar and often used as a reference. The choice of vehicle depends on the administration route and desired pharmacokinetics. Common formulations include multi-component solvent systems. For example, a widely used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. Other options involve using solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline or formulating in corn oil.
Q3: Can I dissolve this compound directly in PBS or saline?
A3: No, this compound is practically insoluble in aqueous buffers like PBS or saline alone. Attempting to do so will result in the compound failing to dissolve or precipitating out of solution, making it unsuitable for in vivo use.
Q4: What is a typical dosage range for this compound in mice?
A4: The dosage can vary significantly based on the study's objective, the animal model, and the formulation's efficacy. Reported dosages for brain-penetrant LRRK2 inhibitors range from 10 mg/kg to 100 mg/kg.[1][2][3] It is crucial to perform pilot studies to determine the optimal dose for your specific experimental context, assessing both target engagement (e.g., inhibition of Rab protein phosphorylation) and any potential toxicity.
Q5: How should I store the this compound stock solution and the final formulation?
A5: this compound powder should be stored at -20°C for long-term stability. A concentrated stock solution in 100% DMSO can also be stored at -20°C or -80°C for up to six months or a year, respectively. However, it is highly recommended to prepare the final diluted formulation for in vivo injection fresh on the day of use to prevent precipitation and ensure dose accuracy.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates during formulation. | 1. Incorrect solvent ratio. 2. Final concentration is too high for the chosen vehicle. 3. Aqueous component was added too quickly. | 1. Ensure the vehicle components are added in the correct order (e.g., dissolve in DMSO first, then add PEG300/Tween-80, and finally add saline slowly while vortexing). 2. Try preparing a more dilute formulation. 3. Use sonication or gentle warming (e.g., to 37°C) to aid dissolution, but check for compound stability at higher temperatures. |
| Solution appears cloudy or forms a suspension. | The compound has limited solubility even in the specialized vehicle, forming a micro-suspension rather than a true solution. | 1. If preparing a suspension, ensure it is homogenous by vortexing vigorously and immediately before drawing each dose. 2. For some routes (e.g., intravenous), a true solution is mandatory. You may need to screen alternative vehicle compositions or lower the dose. 3. Consider using a different formulation, such as one with SBE-β-CD, which is designed to improve solubility. |
| Precipitation observed at the injection site (subcutaneous). | The vehicle is rapidly cleared from the injection site, leaving the poorly soluble compound to crash out of solution. | 1. Increase the volume of the vehicle to create a more dilute injection. 2. Consider switching to an intraperitoneal (i.p.) injection route, which can sometimes better accommodate these formulations. 3. Ensure the formulation is at room temperature before injection to prevent precipitation due to cooling. |
| Inconsistent results or lack of target engagement in vivo. | 1. Inaccurate dosing due to a non-homogenous suspension. 2. Poor bioavailability of the compound from the chosen vehicle/route. 3. Degradation of the compound in the formulation. | 1. Always vortex the suspension immediately before each injection to ensure uniform dosing. 2. Perform a pilot pharmacokinetic (PK) study to measure plasma/tissue levels of the compound. 3. Switch to a different vehicle formulation (e.g., from a PEG-based vehicle to a lipid-based one like corn oil) to assess if bioavailability improves. 4. Always prepare the final formulation fresh. |
| Adverse animal reactions (e.g., distress, irritation). | The vehicle itself may have some toxicity, especially those containing a high percentage of DMSO or surfactants like Tween-80. | 1. Conduct a vehicle-only control group to assess the tolerability of the formulation. 2. Reduce the percentage of DMSO in the final formulation to the lowest possible level required for solubility (typically ≤10%). 3. Ensure the pH of the final formulation is within a physiologically acceptable range. |
Data Presentation: In Vivo Formulations & Dosing
The following tables summarize common vehicle formulations and reported dosing for LRRK2 inhibitors, which can be adapted for this compound.
Table 1: Example Vehicle Formulations for Poorly Soluble LRRK2 Inhibitors
| Formulation # | Component 1 | Component 2 | Component 3 | Component 4 | Suitability |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | Intraperitoneal (i.p.), Subcutaneous (s.c.) |
| 2 | 10% DMSO | 90% Corn Oil | - | - | Oral (p.o.), Subcutaneous (s.c.) |
| 3 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | Intraperitoneal (i.p.), Intravenous (i.v.) |
Note: Percentages are volumetric ratios. Always prepare fresh.
Table 2: Summary of Reported In Vivo Dosing for LRRK2 Inhibitors
| Compound | Dosage | Administration Route | Animal Model | Reference |
| MLi-2 | 10 mg/kg | Intraperitoneal (i.p.) | C57BL/6J Mice | [3] |
| GNE-7915 | 100 mg/kg | Subcutaneous (s.c.) | LRRK2 R1441G Mice | - |
| PF-06447475 | 10 mg/kg | - | Mice | [4] |
| HG-10-102-1 | 100 mg/kg | Intraperitoneal (i.p.) | Mouse | [1] |
| Compound 68 | 20 mg/kg | Intraperitoneal (i.p.) | G2019S-LRRK2 BAC Mice | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG-based Vehicle
This protocol describes the preparation of a formulation suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Required Amounts: Determine the total volume needed based on the number of animals, their weight, and the dosing volume (e.g., 10 µL/g or 10 mL/kg). Calculate the mass of this compound required for the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, the final concentration is 1 mg/mL).
-
Initial Dissolution: Weigh the this compound powder and place it in a sterile vial. Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is fully dissolved. This is a critical first step.
-
Add Co-solvents: To the DMSO solution, add the required volume of PEG300 (40% of the final volume). Mix thoroughly. Then, add the Tween-80 (5% of the final volume) and mix again until the solution is homogenous.
-
Final Dilution: Add the sterile saline (45% of the final volume) to the mixture slowly and dropwise while continuously vortexing or stirring. Rapid addition of the aqueous phase can cause the compound to precipitate.
-
Final Check: Once all components are added, vortex the final formulation vigorously. The ideal result is a clear solution. If a slight cloudiness persists, it may be a fine suspension. Ensure it is homogenous before administration.
-
Administration: Use the formulation immediately. Vortex the solution/suspension immediately before drawing each dose into the syringe to ensure consistency.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key concepts.
Caption: LRRK2 is activated upon recruitment to membranes by Rab GTPases like Rab29. Active LRRK2 phosphorylates substrates such as Rab10, which this compound prevents.
Caption: Step-by-step workflow for preparing this compound in a standard PEG-based vehicle for in vivo studies.
References
Validation & Comparative
A Head-to-Head Comparison of LRRK2 Kinase Inhibitors: Lrrk2-IN-4 versus MLi-2 for In Vivo Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy and experimental considerations for two prominent LRRK2 inhibitors.
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is paramount for advancing our understanding of its pathological role and for the development of novel therapeutics. This guide provides an objective comparison of two widely used LRRK2 inhibitors, Lrrk2-IN-4 and MLi-2, with a focus on their in vivo efficacy, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Chemical Structures
| Feature | This compound | MLi-2 |
| Primary Use | Preclinical research tool | Preclinical and clinical development |
| Reported In Vivo Activity | Limited public data | Extensive in vivo characterization |
| Brain Penetrance | Demonstrated | Excellent |
| Selectivity | High | Exceptional |
Figure 1: Chemical Structures of this compound and MLi-2
Caption: Chemical structures of this compound and MLi-2.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and MLi-2, facilitating a direct comparison of their key pharmacological parameters.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | MLi-2 | Reference |
| LRRK2 (Wild-Type) IC50 | 13 nM | 0.76 nM | [1] |
| LRRK2 (G2019S) IC50 | 6 nM | 1.4 nM (cellular) | [1][2] |
| Kinase Selectivity | Highly selective | >295-fold selective over 300 kinases | [2] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics
| Parameter | This compound | MLi-2 | Reference |
| Administration Route | Intraperitoneal (as [3H]LRRK2-IN-1) | Oral (gavage or in-diet) | [3][4] |
| Brain Penetration | Yes ([3H]LRRK2-IN-1) | Yes | [3][5] |
| In Vivo Target Engagement | Reduction of [3H]LRRK2-IN-1 uptake with blocker | Dose-dependent reduction of pSer935-LRRK2 in brain and peripheral tissues | [2][3] |
| Reported In Vivo Efficacy Models | Not extensively reported | Parkinson's disease models (e.g., MitoPark mice, α-synuclein overexpression) | [2][2] |
Signaling Pathway and Experimental Workflow
Understanding the LRRK2 signaling pathway and the general workflow for evaluating inhibitors in vivo is crucial for designing and interpreting experiments.
Figure 2: LRRK2 Signaling Pathway
References
- 1. Lrrk2-IN-1 | C31H38N8O3 | CID 46843906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLi-2 | C21H25N5O2 | CID 78319901 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Type I LRRK2 Kinase Inhibitors: LRRK2-IN-1, MLi-2, and GNE-7915
A Note on Lrrk2-IN-4: While this guide aims to compare this compound with other Type I Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, publicly available experimental data specifically characterizing this compound is limited. The vast majority of published research focuses on the closely related, first-generation tool compound, LRRK2-IN-1 . Given their structural similarity and the extensive characterization of LRRK2-IN-1, this guide will use LRRK2-IN-1 as the primary point of comparison. Researchers should consider LRRK2-IN-1 as a well-documented surrogate for understanding the general properties of this class of inhibitors.
This guide provides an objective comparison of key Type I LRRK2 kinase inhibitors—LRRK2-IN-1, MLi-2, and GNE-7915—to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their experimental needs. The comparison is based on published biochemical and cellular data.
Introduction to LRRK2 and Type I Inhibitors
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The G2019S mutation, which occurs within the kinase domain, leads to increased kinase activity and is the most common LRRK2 mutation linked to the disease.[1][2] This has made the LRRK2 kinase domain a prime target for therapeutic intervention.
Type I kinase inhibitors are small molecules that bind to the ATP-binding pocket of the kinase in its active conformation, competing with ATP and thereby preventing the phosphorylation of downstream substrates. This guide focuses on comparing the performance of prominent Type I LRRK2 inhibitors.
LRRK2 Signaling Pathway and Inhibitor Action
LRRK2 functions as a serine/threonine kinase, and a key part of its signaling pathway involves the phosphorylation of a subset of Rab GTPases.[3] This phosphorylation event is a critical cellular indicator of LRRK2 kinase activity. Type I inhibitors block this process by occupying the ATP-binding site. Another widely used biomarker for LRRK2 activity in a cellular context is the autophosphorylation of LRRK2 at serine 935 (pS935), which is paradoxically lost upon kinase inhibition.[4]
Quantitative Performance Comparison
The following tables summarize the biochemical potency, cellular activity, and selectivity of LRRK2-IN-1, MLi-2, and GNE-7915 based on available data.
Table 1: Biochemical Potency Against LRRK2
| Inhibitor | LRRK2 (WT) IC₅₀ (nM) | LRRK2 (G2019S) IC₅₀ (nM) | Reference(s) |
| LRRK2-IN-1 | 13 | 6 | [1][2] |
| MLi-2 | - | 0.76 | [3][5] |
| GNE-7915 | - | 9 (IC₅₀), 1 (Ki) | N/A |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% in a biochemical assay. Lower values indicate higher potency.
Table 2: Cellular Activity (pS935 LRRK2 Inhibition)
| Inhibitor | Cellular IC₅₀ (nM) | Cell Line | Reference(s) |
| LRRK2-IN-1 | ~300-400 | SH-SY5Y | |
| MLi-2 | 1.4 | HEK293 | [3][5] |
| GNE-7915 | 9 | HEK293 | N/A |
Cellular IC₅₀ values represent the concentration of inhibitor required to reduce the pS935 LRRK2 signal by 50% in cells, a marker of target engagement.
Table 3: Kinase Selectivity Profile
| Inhibitor | Selectivity Panel Size | Key Off-Targets (with IC₅₀ or Kd) | Reference(s) |
| LRRK2-IN-1 | >450 kinases | DCLK2 (45 nM), MAPK7 (160 nM) and ~10 others | [1] |
| MLi-2 | >300 kinases | Highly selective (>295-fold) | [3][5] |
| GNE-7915 | >390 kinases | TTK, ALK | N/A |
Selectivity is crucial for a tool compound to ensure that observed effects are due to inhibition of the intended target. MLi-2 demonstrates a superior selectivity profile compared to the first-generation LRRK2-IN-1.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are summaries of common protocols used to characterize these inhibitors.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.
Protocol Summary:
-
Reagents: Recombinant LRRK2 enzyme (WT or mutant), kinase buffer, ATP, a suitable LRRK2 peptide substrate (e.g., LRRKtide), a terbium (Tb)-labeled antibody specific for the phosphorylated substrate, and the test inhibitors.
-
Procedure:
-
Add LRRK2 enzyme and serially diluted inhibitor to wells of a 384-well assay plate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the Tb-labeled anti-phospho-substrate antibody.
-
After another incubation period (e.g., 30 minutes), read the plate on a TR-FRET compatible reader.
-
-
Data Analysis: The TR-FRET emission ratio is plotted against inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot for pS935 LRRK2)
This assay measures the ability of an inhibitor to enter cells and engage with LRRK2, leading to the dephosphorylation of Serine 935.
Protocol Summary:
-
Cell Culture and Treatment:
-
Culture cells expressing LRRK2 (e.g., SH-SY5Y or HEK293 cells) in 6-well or 12-well plates.
-
Treat cells with a dose range of the LRRK2 inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 90 minutes).
-
-
Lysate Preparation:
-
Wash cells once with cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant contains the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature 10-15 µg of protein per sample by heating in LDS sample buffer.
-
Separate proteins by size using SDS-PAGE (e.g., 4-12% Bis-Tris gel) and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against pS935-LRRK2 and a primary antibody for total LRRK2 or a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. The ratio of pS935 to total LRRK2 is calculated and plotted against inhibitor concentration to determine the cellular IC₅₀.
Summary and Recommendations
-
MLi-2 stands out as a superior tool compound for both in vitro and in vivo studies due to its exceptional potency (sub-nanomolar biochemical IC₅₀), high cellular activity, and outstanding kinase selectivity.[3][5] It is often considered the gold standard for preclinical LRRK2 research.
-
GNE-7915 is also a potent and selective inhibitor with the key advantage of being brain-penetrant, making it suitable for in vivo studies targeting the central nervous system.
-
LRRK2-IN-1 was a foundational first-generation tool compound.[1] While potent against LRRK2, it has more known off-targets compared to later-generation inhibitors like MLi-2.[1] It remains a useful tool, particularly for validating findings with a structurally distinct inhibitor, but researchers should be aware of its selectivity limitations.
For researchers requiring the highest degree of target specificity and potency for cellular and preclinical models, MLi-2 is the recommended choice. For studies requiring a brain-penetrant compound, GNE-7915 is a strong alternative. LRRK2-IN-1 can be valuable for historical comparison or as a secondary tool compound to confirm on-target effects.
References
- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential protein-protein interactions of LRRK1 and LRRK2 indicate roles in distinct cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of LRRK2-IN-1 Against Other Kinases
A Comparative Guide for Researchers
This guide provides a detailed analysis of the kinase selectivity profile of LRRK2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its kinase activity a key therapeutic target. Understanding the selectivity of inhibitors like LRRK2-IN-1 is crucial for minimizing off-target effects and developing safer, more effective therapies. This document summarizes quantitative data on its inhibitory activity against a panel of kinases, outlines the experimental protocols used for these assessments, and provides visual diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Assessment of Kinase Inhibition
The selectivity of LRRK2-IN-1 was rigorously evaluated across more than 470 kinases using three independent and complementary screening platforms: KINOMEscan™ (Ambit Biosciences), Dundee Kinase Profiling, and KiNativ™ (ActivX Biosciences). At a concentration of 10 µM, LRRK2-IN-1 was found to be highly selective, inhibiting only 12 out of 442 kinases in the KINOMEscan™ panel.[1] The combined hits from these platforms, along with their biochemical IC50 values where determined, are presented below.
| Kinase Target | Screening Platform | Inhibition | Biochemical IC50 (µM) |
| LRRK2 (Wild-Type) | - | - | 0.013 [1] |
| LRRK2 (G2019S) | - | - | 0.006 [1] |
| AURKB | Ambit | <10% of DMSO control | >1[1] |
| CHEK2 | Ambit | <10% of DMSO control | >1[1] |
| DCLK1 | Ambit | <10% of DMSO control | - |
| DCLK2 | Ambit | <10% of DMSO control | 0.045[1] |
| MAPK7 | Ambit | <10% of DMSO control | - |
| MKNK2 | Ambit | <10% of DMSO control | >1[1] |
| MYLK | Ambit | <10% of DMSO control | >1[1] |
| NUAK1 | Ambit | <10% of DMSO control | >1[1] |
| PLK1 | Ambit | <10% of DMSO control | >1[1] |
| PLK4 | Ambit | <10% of DMSO control | - |
| RPS6KA2 | Ambit | <10% of DMSO control | - |
| RPS6KA6 | Ambit | <10% of DMSO control | - |
| GAK | ActivX | >50% inhibition at 1 µM | - |
| RIPK2 | ActivX | >50% inhibition at 1 µM | - |
| TNK1 | ActivX | >50% inhibition at 1 µM | - |
| LRRK2 | Dundee | >50% inhibition at 1 µM | - |
| PLK1 | Dundee | >50% inhibition at 1 µM | >1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KINOMEscan™ Profiling (Ambit Biosciences)
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Procedure:
-
Kinases, either expressed as T7 phage fusion proteins or DNA-tagged, are incubated with the immobilized bait ligand and the test compound (LRRK2-IN-1 at 10 µM).
-
Test compounds that bind to the kinase's ATP-binding site prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is then measured using quantitative PCR (qPCR) for the DNA tag.
-
Results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding and inhibition.
-
Dundee Radioactive-Based Enzymatic Assay
This method involves a standard radioactive-based enzymatic assay to directly measure the catalytic activity of a panel of kinases in the presence of the inhibitor.
-
Assay Principle: The assay quantifies the transfer of a radioactive phosphate group (from [γ-³²P]ATP) to a specific substrate by the kinase. A reduction in radioactivity incorporated into the substrate indicates inhibition of the kinase.
-
Procedure:
-
The kinase of interest is incubated with its specific substrate, [γ-³²P]ATP, and the test compound (LRRK2-IN-1 at 1 µM) in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The reaction mixture is then spotted onto a phosphocellulose paper, which is subsequently washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Inhibition is calculated as the percentage reduction in kinase activity compared to a DMSO control.
-
KiNativ™ Activity-Based Proteomics (ActivX Biosciences)
The KiNativ™ platform employs an activity-based chemical proteomics approach to profile kinase inhibition directly in a complex biological sample, such as a cell lysate.
-
Assay Principle: This method uses an ATP-acyl phosphate probe that covalently labels the active site of kinases. The extent of labeling is a measure of the kinase's activity. Inhibition is detected as a reduction in probe labeling.
-
Procedure:
-
Cell lysates are pre-incubated with the test compound (LRRK2-IN-1 at 1 µM) or DMSO as a control.
-
A biotinylated ATP-acyl phosphate probe is then added to the lysates. This probe covalently binds to the conserved lysine residue in the ATP-binding pocket of active kinases.
-
Proteins are then digested into peptides, and the biotinylated peptides (from the active kinases) are enriched using streptavidin affinity chromatography.
-
The enriched peptides are identified and quantified using tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of a kinase's active-site peptide in the inhibitor-treated sample versus the control sample indicates the degree of inhibition.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified LRRK2 signaling pathway and point of inhibition.
References
Validating the Neuroprotective Effects of Lrrk2-IN-4 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease (PD). The G2019S mutation, the most common genetic cause of PD, leads to a gain-of-function in LRRK2's kinase activity, making kinase inhibition a promising strategy.[1] This guide provides a comparative analysis of Lrrk2-IN-4, a potent LRRK2 inhibitor, against other key alternatives, with a focus on in vivo neuroprotective effects. The information is compiled from preclinical studies to aid researchers in evaluating and selecting appropriate tools for their investigations.
Comparative Analysis of LRRK2 Inhibitors
| Inhibitor | Target | In Vitro Potency (IC50) | Brain Penetrance | Reported In Vivo Neuroprotective Effects | Key References |
| This compound (HG-10-102-01) | LRRK2 (WT and G2019S) | WT: 20.3 nM, G2019S: 3.2 nM | Yes | Capable of inhibiting LRRK2 phosphorylation in the mouse brain.[3][4] | [3][4] |
| MLi-2 | LRRK2 | ~1 nM | Yes | Attenuates neuroinflammation and cytotoxicity in mouse models of Alzheimer's and Parkinson's disease. Rescues striatal dopaminergic terminal degeneration in MPTP-treated mice.[5] | [6][5] |
| PF-06447475 | LRRK2 | ~3-10 nM | Yes | Protects against nigral dopamine cell loss in MPTP-treated G2019S knock-in mice.[5] Mitigates α-synuclein-induced neuroinflammation and neurodegeneration in rats. | [1][5] |
| DNL201 (BIIB122) | LRRK2 | Potent (specific IC50 not publicly detailed) | Yes | Improves lysosomal function in cellular models. Well-tolerated in Phase 1 and 1b clinical trials, demonstrating target engagement.[5][7] | [5][7] |
| GW5074 | LRRK2, Raf kinase | LRRK2 IC50 in µM range | Yes | Protects against LRRK2-induced dopaminergic neurodegeneration in a viral over-expression mouse model.[8] | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative methodologies for assessing the in vivo neuroprotective effects of LRRK2 inhibitors, based on published studies.
Animal Models of Parkinson's Disease
-
MPTP-Induced Neurodegeneration Model: This model is widely used to replicate the loss of dopaminergic neurons seen in Parkinson's disease.
-
Procedure: Mice (e.g., C57BL/6J) are administered 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) intraperitoneally (e.g., 20-30 mg/kg) for a set number of days. This leads to the selective destruction of dopaminergic neurons in the substantia nigra.
-
LRRK2 Inhibitor Administration: The LRRK2 inhibitor (e.g., MLi-2, PF-06447475) or vehicle is administered to the animals, often starting before the MPTP injections (preventative) or after (therapeutic).[5]
-
-
Alpha-Synuclein Pre-formed Fibril (PFF) Model: This model recapitulates the formation of Lewy bodies, a key pathological hallmark of Parkinson's disease.
-
Procedure: Alpha-synuclein pre-formed fibrils are stereotactically injected into the striatum or substantia nigra of mice or rats. This induces the aggregation of endogenous alpha-synuclein and subsequent neurodegeneration.
-
LRRK2 Inhibitor Administration: The inhibitor is typically administered daily via oral gavage or other appropriate routes.[6]
-
-
G2019S LRRK2 Knock-in (KI) Mouse Model: These genetically modified mice express the G2019S LRRK2 mutation, providing a model to study the effects of this specific mutation. These mice often exhibit enhanced susceptibility to neurotoxins like MPTP.[5]
Assessment of Neuroprotection
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess neuronal loss and protection.
-
Behavioral Tests: A battery of motor function tests can be used to evaluate the functional consequences of neurodegeneration and the therapeutic effects of the inhibitor. These can include the rotarod test, cylinder test, and open field test.
-
Biochemical Analysis: Brain tissue is analyzed to measure levels of LRRK2 phosphorylation (e.g., pS935-LRRK2) and phosphorylation of its substrates like Rab10 to confirm target engagement of the inhibitor.[9] Levels of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptotic markers (e.g., cleaved caspase-3) can also be quantified.[6]
Visualizing Pathways and Workflows
LRRK2 Signaling Pathway in Neurodegeneration
Caption: LRRK2 signaling in neurodegeneration and inhibitor action.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of LRRK2 inhibitors.
Conclusion
The development of potent and brain-penetrant LRRK2 inhibitors like this compound represents a significant advancement in the therapeutic strategy for Parkinson's disease. While direct comparative in vivo neuroprotection data for this compound is still emerging, the available information on its potency and the broader success of other LRRK2 inhibitors in preclinical models provide a strong rationale for its further investigation. The experimental protocols and pathways outlined in this guide offer a framework for researchers to design and execute robust in vivo studies to validate the neuroprotective effects of this compound and other promising candidates. Future studies with direct comparisons will be critical in determining the optimal LRRK2 inhibitor to advance into clinical trials for Parkinson's disease.
References
- 1. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lrrk2-IN-4
Hazard Identification and Safety Precautions
Based on the data for the related compound LRRK2-IN-2, Lrrk2-IN-4 should be handled with care. The primary hazards identified are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety glasses
-
Lab coat
-
Gloves
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as pipette tips, tubes, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, toxic to aquatic life).
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1] Follow the storage temperature guidelines provided for the pure compound, which is typically at -20°C for powder or -80°C when in solvent.[1]
4. Disposal:
-
Never dispose of this compound down the drain or in regular trash. [1]
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated absorbent material and place it in a sealed hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report the spill to your EHS department.
Quantitative Data Summary
The following table summarizes key quantitative data for a related LRRK2 inhibitor, LRRK2-IN-2, which can be used as a reference for handling this compound.
| Property | Value | Reference Compound |
| Molecular Formula | C23H23Cl2F3N6O2 | LRRK2-IN-2[1] |
| Molecular Weight | 543.37 g/mol | LRRK2-IN-2[1] |
| GHS Classification | Acute toxicity, Oral (Category 4) | LRRK2-IN-2[1] |
| Acute aquatic toxicity (Category 1) | LRRK2-IN-2[1] | |
| Chronic aquatic toxicity (Category 1) | LRRK2-IN-2[1] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following workflow diagram illustrates the key steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide, including the detailed protocol and visual workflow, is designed to ensure the safe handling and disposal of this compound in a laboratory setting, thereby protecting researchers and the environment.
References
Personal protective equipment for handling Lrrk2-IN-4
Essential Safety and Handling Guide for Lrrk2-IN-4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like this compound, a LRRK2 kinase inhibitor, is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedures are based on best practices for handling similar kinase inhibitors and should be adapted to your specific laboratory conditions through a formal risk assessment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields.[2] | Protects eyes from splashes of chemicals or aerosols.[1] |
| Hand Protection | Nitrile Gloves | Chemically resistant. | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Impervious clothing.[2] | Protects skin and street clothing from contamination.[1] |
| Respiratory Protection | Respirator | Use a suitable respirator if dust or aerosols are generated.[2] | Avoids inhalation of the compound, especially given that some LRRK2 inhibitors have shown effects on lung tissue in preclinical studies.[3][4] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops.[2][5] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential for laboratory safety and regulatory compliance.
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. LRRK2 inhibitor 18|1459257-24-9|MSDS [dcchemicals.com]
- 3. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]
- 4. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]
- 5. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
